5-Fluoroquinoline-8-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoroquinoline-8-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2/c11-9-4-3-7(6-12)10-8(9)2-1-5-13-10/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWICOVTQKUHIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Therapeutic Potential of 5-Fluoroquinoline-8-carbonitrile Derivatives
Foreword
The quinoline scaffold represents a cornerstone in medicinal chemistry, a privileged structure that has given rise to a multitude of therapeutic agents. From the antimalarial properties of quinine to the broad-spectrum efficacy of modern antibiotics, its versatility is well-documented. The introduction of a fluorine atom into the quinoline ring system marked a pivotal moment, leading to the development of the fluoroquinolone class of antibiotics, which have become indispensable in treating bacterial infections.[1] This guide delves into a specific, promising subclass: 5-Fluoroquinoline-8-carbonitrile derivatives. While building upon the rich history of fluoroquinolones, this class of compounds is demonstrating a much broader therapeutic potential, particularly in the realm of oncology. The strategic placement of a fluorine atom at the C-5 position and a carbonitrile group at the C-8 position imparts unique electronic and steric properties, unlocking novel mechanisms of action and therapeutic opportunities. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, aiming to elucidate the synthesis, mechanisms, and preclinical evidence supporting the exploration of these compelling molecules.
Synthetic Strategies and Core Structure Rationale
The therapeutic efficacy of a compound is intrinsically linked to its chemical structure. The synthesis of the 5-Fluoroquinoline-8-carbonitrile core is a multi-step process that allows for modular derivatization, enabling the exploration of structure-activity relationships (SAR).
Rationale for Key Functional Groups
The core scaffold's potential is significantly influenced by its key substitutions:
-
4-Oxo Group and 3-Carboxylic Acid: These moieties are fundamental to the antibacterial activity of classic fluoroquinolones, crucial for binding to the DNA-gyrase complex.[2] This functionality is often retained in derivatives being explored for other indications.
-
C-5 Fluoro Group: The introduction of a fluorine atom at this position can enhance the biological activity of the parent compound. SAR studies indicate that the C-5 position plays an important role, and substitution with amine groups has been shown to increase potency.[3]
-
C-8 Carbonitrile (CN) Group: The carbonitrile group is a strong electron-withdrawing group. Its placement at the C-8 position can significantly modulate the electronic properties of the quinoline ring system, potentially influencing target binding affinity and pharmacokinetic properties. In contrast to the C-8 methoxy group found in some fourth-generation fluoroquinolones, the carbonitrile offers distinct electronic and steric profiles for rational drug design.
General Synthetic Pathway
The synthesis typically begins with a suitably substituted aniline precursor, followed by a series of reactions to construct the bicyclic quinolone core. A representative, generalized protocol is outlined below. Specific reagents and conditions may be adapted based on the desired final derivative.
Experimental Protocol: Generalized Synthesis of the Quinolone Core
-
Step 1: Condensation Reaction: A substituted aniline is reacted with diethyl ethoxymethylenemalonate (EMME) in an inert solvent and heated under reflux to form an enamine intermediate.
-
Step 2: Cyclization: The enamine intermediate is subjected to thermal cyclization at high temperatures (typically in a high-boiling point solvent like diphenyl ether) to form the 4-hydroxyquinoline-3-carboxylate ester.
-
Step 3: N-Alkylation/Arylation: The nitrogen at the N-1 position of the quinoline ring is alkylated or arylated using an appropriate halide (e.g., cyclopropyl bromide, ethyl iodide) in the presence of a base like potassium carbonate.
-
Step 4: Saponification: The ester at the C-3 position is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification.
-
Step 5: Introduction of C-7 Substituent: A nucleophilic aromatic substitution reaction is performed to introduce various amine-containing heterocycles at the C-7 position, which is often activated by the C-6 fluoro group. This step is crucial for modulating the compound's spectrum of activity and pharmacokinetic properties.[4][5]
Multifaceted Mechanisms of Action
While traditional fluoroquinolones are primarily known for their antibacterial effects, 5-Fluoroquinoline-8-carbonitrile derivatives exhibit a broader range of biological activities by targeting fundamental cellular processes in both prokaryotic and eukaryotic cells.
Anticancer Activity: Targeting Human Topoisomerases
A significant body of research points to the anticancer potential of fluoroquinolone derivatives.[6][7][8] This activity stems from their ability to inhibit human topoisomerase II (Topo II), an enzyme critical for managing DNA topology during replication and transcription in eukaryotic cells.[8][9][10]
Mechanism of Inhibition: Unlike their effect on bacterial gyrase, these derivatives stabilize the complex formed between Topo II and DNA after the enzyme has created a double-strand break. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks. The resulting DNA damage triggers cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis (programmed cell death).[7][8][9] The C-7 substituent on the fluoroquinolone scaffold is known to be important for improving the binding to human Topo II.[8]
Kinase Inhibition
The quinoline scaffold is a well-established pharmacophore for developing kinase inhibitors.[11][12] Many cellular signaling pathways that are dysregulated in cancer rely on protein kinases. Certain quinoline derivatives have shown potent inhibitory activity against a range of kinases, including VEGFR-2, EGFR, and PI3K, which are crucial for tumor growth, angiogenesis, and metastasis.[11][12] The 5-Fluoroquinoline-8-carbonitrile framework offers a novel template for designing selective kinase inhibitors, representing a therapeutic avenue that is distinct from topoisomerase inhibition.
Foundational Antibacterial Mechanism
The foundational mechanism of action for fluoroquinolones is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[5][13][14][]
-
DNA Gyrase (Primary target in Gram-negative bacteria): This enzyme introduces negative supercoils into bacterial DNA, a process essential for DNA replication and transcription.[2][5] Fluoroquinolones bind to the gyrase-DNA complex, trapping the enzyme in its cleavage state and leading to lethal double-stranded breaks.[5][16]
-
Topoisomerase IV (Primary target in Gram-positive bacteria): This enzyme is responsible for decatenating (separating) interlinked daughter chromosomes after replication.[5][] Inhibition of topoisomerase IV prevents bacterial cell division, resulting in cell death.[7]
Neuroactivity: A Double-Edged Sword
It is critical to acknowledge that fluoroquinolones can cross the blood-brain barrier and exert effects on the central nervous system (CNS).[17][18] This is often associated with neurotoxicity, potentially through inhibition of GABA receptor binding.[17][18] However, this CNS penetration also opens the possibility for therapeutic applications. While some derivatives may cause adverse effects like seizures or confusion[17][19], others are being investigated for neuroprotective properties in models of epilepsy and ischemic brain damage.[20][21] The specific substitutions on the 5-Fluoroquinoline-8-carbonitrile scaffold will be paramount in determining the balance between neurotoxicity and potential neuroprotection, a critical consideration for drug development.
Preclinical Data and Therapeutic Applications
The therapeutic potential of these derivatives is supported by a growing body of preclinical data, primarily in oncology and infectious diseases.
Application in Oncology
Numerous studies have demonstrated the potent cytotoxic effects of novel fluoroquinolone derivatives against a wide range of human cancer cell lines.[9][10] These compounds often exhibit IC50 (half-maximal inhibitory concentration) values in the low micromolar or even nanomolar range, sometimes surpassing the potency of established chemotherapeutic agents like etoposide.[9]
| Derivative Class | Cancer Cell Line | Reported IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Ciprofloxacin-Chalcone | HepG2 (Liver) | 22.09 | Doxorubicin | - | [7] |
| Ciprofloxacin-Chalcone | A549 (Lung) | 27.71 | Doxorubicin | - | [7] |
| N-acylated Ciprofloxacin | MCF-7 (Breast) | 4.3 | Ciprofloxacin | >100 | [7] |
| FQ-Diphenyl Ether Hybrid | U87mg (Glioma) | 10.40 | Cisplatin | 16.80 | [10] |
| Novel FQ Analog | NCI-60 Panel (Mean) | 9.06 | Etoposide | >10 | [9] |
Table 1: Representative in vitro anticancer activity of various fluoroquinolone derivatives.
Application in Infectious Diseases
Building on the known antibacterial properties of fluoroquinolones, novel derivatives are being synthesized to combat drug-resistant pathogens.[13] Modifications, particularly at the C-7 and C-8 positions, are crucial for enhancing potency and expanding the spectrum of activity.[4][5] The 8-nitro group, for example, has been shown to facilitate the addition of nucleophiles at the C-7 position, leading to derivatives with potent activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli, P. aeruginosa) bacteria.[4][22][23]
| Derivative | Bacterial Strain | MIC (µg/mL) | Key Structural Feature | Source |
| 8-Nitro-FQ (Compound 9b) | S. aureus | 0.65 | C-7 p-chloroaniline | [4] |
| 8-Nitro-FQ (Compound 11) | S. aureus | 0.58 | C-7 side product | [4] |
| 8-Nitro-FQ (Compound 9g) | E. coli | ~5-10 | C-7 aniline | [4] |
| 7-Chloro-8-nitro FQ | P. aeruginosa | Good Activity | C-7 Chloro, C-8 Nitro | [22] |
Table 2: Representative antibacterial activity (Minimum Inhibitory Concentration) of 8-nitrofluoroquinolone derivatives.
Key Experimental Methodologies
Validating the therapeutic potential of these compounds requires robust and standardized experimental protocols.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol provides a method for assessing a compound's ability to inhibit cancer cell proliferation.
Methodology:
-
Cell Culture: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Addition: The 5-Fluoroquinoline-8-carbonitrile derivative, dissolved in a suitable solvent like DMSO, is serially diluted and added to the wells. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: The culture medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting viability against compound concentration.
Future Directions and Conclusion
The 5-Fluoroquinoline-8-carbonitrile scaffold represents a highly versatile platform for the development of novel therapeutics. While the initial promise in oncology and infectious diseases is clear, several challenges and opportunities lie ahead.
Challenges:
-
Selectivity: A primary challenge in the anticancer space is achieving selectivity for cancer cells over healthy cells to minimize toxicity.[7] Similarly, kinase inhibitors must be designed to avoid off-target effects.
-
Drug Resistance: As with all antimicrobial and anticancer agents, the potential for acquired resistance is a significant hurdle that requires ongoing innovation.[6][13]
-
Neurotoxicity: The potential for CNS side effects must be carefully evaluated and mitigated through rational structural modifications.[17]
Future Research:
-
Combination Therapies: Exploring the synergistic effects of these derivatives with existing chemotherapeutics or antibiotics could enhance efficacy and overcome resistance.
-
Target Deconvolution: For compounds with potent activity but unclear mechanisms, further studies are needed to identify their precise molecular targets.
-
Pharmacokinetic Optimization: SAR studies should focus not only on potency but also on improving drug-like properties such as solubility, bioavailability, and metabolic stability.[6]
References
- Insights on fluoroquinolones in cancer therapy: chemistry and recent developments. (2020). Vertex AI Search.
- Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.). The University of Jordan.
- Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC. (n.d.).
- Synthesis and Characterization of 5-Fluoroisoquinoline-1-carbonitrile: A Technical Guide. (n.d.). Benchchem.
- Design, Synthesis and Antibacterial Evaluation of Novel Fluoroquinolone and its Derivatives. (2013). Asian Journal of Chemistry.
- The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021). (2025). Vertex AI Search.
- FLUOROQUINOLONE: A NEW FRONTIER IN ANTIBACTERIAL DRUG DEVELOPMENT. (2025). TMP Universal Journal of Medical Research and Surgical Techniques.
- Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC. (n.d.).
- Novel fluoroquinolone analogs as anticancer agents. (2024). News-Medical.Net.
- The most recent updates on the anticancer potential of fluoroquinolones: a mini review. (2025). Taylor & Francis Online.
- Fluoroquinolone antibiotics: An overview. (2020). Adesh University Journal of Medical Sciences & Research.
- Fluoroquinolones: Structure, Classification, Mechanism of Action, and Antimicrobial Activity. (2023). Microbiologynote.
- Fluoroquinolone Antibiotics: Definition, Mechanism and Research. (n.d.). BOC Sciences.
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- Mechanism of action of and resistance to quinolones - PMC. (n.d.).
- Drug repurposing of fluoroquinolones as anticancer agents in 2023. (2024). RSC Publishing.
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- Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC. (n.d.).
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Vertex AI Search.
- (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025).
- Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2024). MDPI.
- Differential Neuroprotective Effects of 5′-Deoxy-5′-Methylthioadenosine - PMC. (2014).
- Fluoroquinolone Induced Neurotoxicity: A Review. (n.d.).
- Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice | Request PDF. (2025).
- Differential Neuroprotective Effects of 5 '-Deoxy-5 '-Methylthioadenosine. (2014).
- Fluoroquinolone Induced Neurotoxicity: A Review. (n.d.). JAPERO.ORG.
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The Influence of Fluorine Substitution on the Electronic Properties of Quinoline Rings: A Technical Guide for Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its versatility allows for substitutions that can fine-tune a molecule's physicochemical and pharmacokinetic properties. Among these modifications, the introduction of fluorine has become a cornerstone of modern drug design.[] This guide provides an in-depth analysis of the profound electronic effects of fluorine substitution on the quinoline ring system, offering insights for researchers, scientists, and drug development professionals. We will explore how this small but highly electronegative atom can dramatically alter a molecule's acidity, lipophilicity, metabolic stability, and target-binding interactions.
The journey of fluoroquinolones began with the discovery of nalidixic acid in 1962.[2] While effective, its utility was limited by a narrow antibacterial spectrum and poor systemic bioavailability.[2] The strategic addition of a fluorine atom at the C-6 position, as seen in norfloxacin, marked a significant breakthrough, enhancing the compound's potency and ability to penetrate bacterial cell membranes.[][3] This pivotal modification paved the way for successive generations of fluoroquinolones with improved activity and pharmacokinetic profiles.[2]
This guide will delve into the fundamental principles governing the electronic influence of fluorine, the experimental and computational techniques used to characterize these effects, and the practical implications for drug discovery and development.
The Unique Electronic Nature of Fluorine
Fluorine's influence on molecular properties stems from its distinct electronic characteristics. As the most electronegative element, it exerts a powerful inductive effect (-I effect) , withdrawing electron density from the quinoline ring. This effect is distance-dependent, being strongest at the position of substitution and diminishing with distance.
Simultaneously, fluorine possesses lone pairs of electrons that can participate in resonance (+R or mesomeric effect) , donating electron density to an adjacent π-system. However, due to the poor overlap between the 2p orbital of fluorine and the p orbitals of the carbon atoms in the aromatic ring, this resonance effect is generally weaker than its inductive effect. The interplay between these opposing electronic forces is what makes fluorine a unique tool in medicinal chemistry.
Impact on Physicochemical Properties
The introduction of fluorine to the quinoline ring system brings about predictable and often advantageous changes in key physicochemical properties that are critical for a drug's performance.
Acidity (pKa)
The acidity of the carboxylic acid group at the C-3 position and the basicity of the nitrogen atom in a C-7 substituent (like a piperazine ring) are crucial for the solubility, absorption, and target interaction of many quinoline-based drugs.[4] Fluorine substitution significantly impacts these pKa values.
The strong electron-withdrawing nature of fluorine stabilizes the conjugate base (carboxylate), thereby increasing the acidity of the carboxylic acid (lowering its pKa). For instance, the pKa of the carboxyl group in ciprofloxacin is 6.09, while for ofloxacin, it is 5.97.[5] Conversely, the inductive effect of fluorine decreases the basicity of the nitrogen atom in the C-7 substituent (lowering its pKa). This is because the withdrawal of electron density makes the lone pair on the nitrogen less available for protonation. Theoretical calculations have shown that the pKa of the carboxylic acid at C3 in a series of novel fluoroquinolones ranges from 5.13 to 5.80, while the pKa of the side chain nitrogen at C7 can vary more widely, from 6.94 to 14.77.[6]
These shifts in pKa influence the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and binding to the target enzyme.[6] At physiological pH, a significant portion of fluoroquinolone molecules exist as zwitterions, which can influence their passage through biological membranes.[7]
Lipophilicity
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[8] The effect of fluorine on lipophilicity is complex. While the high electronegativity of fluorine might suggest an increase in polarity and thus a decrease in lipophilicity, the opposite is often observed.
The introduction of a fluorine atom can mask the polarity of adjacent functional groups and increase the overall hydrophobicity of the molecule. However, studies have shown that the relationship is not always straightforward. For example, chromatographic data has indicated that some newly synthesized hybrid fluoroquinolone derivatives show a less lipophilic character than their parent compounds.[8][9] The order of lipophilicity for some common fluoroquinolones has been determined as enrofloxacin > levofloxacin > ciprofloxacin > norfloxacin.[10]
Table 1: Comparison of Calculated logP Values for Selected Fluoroquinolones
| Compound | ClogP | miLogP | KOWWINlogP | AlogPs | AClogP | |---|---|---|---|---| | Ciprofloxacin | 1.10 | 1.35 | 0.28 | -1.89 | -0.15 | | Norfloxacin | 1.03 | 1.25 | 0.17 | -1.95 | -0.22 | | Levofloxacin | 1.38 | 1.55 | 0.45 | -1.78 | 0.02 | | Enrofloxacin | 1.67 | 1.85 | 0.73 | -1.65 | 0.25 |
Note: Data adapted from computational estimations.[8] These values can vary between different software platforms and algorithms.
Metabolic Stability
One of the most significant advantages of fluorine substitution is the enhancement of metabolic stability.[11] The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. By replacing a metabolically labile C-H bond with a C-F bond, the metabolic "soft spot" of a molecule can be blocked, leading to a longer half-life and improved bioavailability.[11]
However, it's important to note that while fluorine itself is resistant to metabolism, its strong electron-withdrawing effect can influence the metabolism of other parts of the molecule. The extent of biotransformation in the liver varies among fluoroquinolones, with pefloxacin undergoing approximately 50% metabolism, while ofloxacin is only about 6% metabolized.[12] Metabolic reactions often occur on the piperazinyl moiety.[12]
Hydrogen Bonding and Molecular Interactions
Fluorine is generally considered a weak hydrogen bond acceptor. However, under certain circumstances, it can participate in hydrogen bonding and other non-covalent interactions, such as dipole-dipole interactions, which can enhance a compound's binding affinity to its target protein.[11] The introduction of fluorine can also induce conformational changes in the molecule, pre-organizing it for optimal binding to the active site of the target.
The ability of a molecule to act as a hydrogen bond donor is also a critical factor in drug design.[13][14] While fluorine itself is not a hydrogen bond donor, its electronic influence can affect the hydrogen bond donating capacity of nearby N-H or O-H groups.
Characterization Techniques
A combination of experimental and computational methods is employed to elucidate the electronic properties of fluorine-substituted quinolines.
Experimental Methodologies
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable tools for characterizing the structure and electronic environment of fluoroquinolones.[15] Chemical shifts provide direct information about the electron density around the nuclei.
-
UV-Visible Spectrophotometry: This technique is widely used for the quantitative determination of fluoroquinolones and to study their interactions with biological macromolecules like DNA.[16][17] Changes in the absorption spectra upon binding can provide insights into the mode of interaction.[17]
-
Spectrofluorimetry: The inherent fluorescence of many fluoroquinolones allows for highly sensitive detection and quantification.[18][19] This property can also be used to study their interactions and degradation pathways.[19]
Physicochemical Property Measurement
-
Potentiometric Titration: This is the gold standard for determining the pKa values of ionizable groups.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Thin-Layer Chromatography (RP-TLC): These chromatographic techniques are commonly used to experimentally determine the lipophilicity (logP or related indices) of compounds.[20][21]
Step-by-Step Protocol: Lipophilicity Determination by RP-TLC
-
Plate Preparation: Use commercially available RP-18 TLC plates.
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying concentrations of an organic modifier (e.g., methanol or acetonitrile) in an aqueous buffer (e.g., phosphate buffer at a specific pH).
-
Sample Application: Spot dilute solutions of the fluoroquinolone standards and test compounds onto the TLC plate.
-
Development: Develop the plate in a saturated chromatography chamber with the chosen mobile phase.
-
Detection: Visualize the spots under UV light.
-
Rf Value Calculation: Calculate the retardation factor (Rf) for each compound in each mobile phase.
-
RM Value Calculation: Calculate the RM value using the formula: RM = log((1/Rf) - 1).
-
Extrapolation: Plot the RM values against the concentration of the organic modifier. Extrapolate the linear regression to 100% water to obtain the RM0 value, which is a measure of lipophilicity.[20]
Computational Chemistry
-
Density Functional Theory (DFT): DFT calculations are powerful tools for predicting a wide range of electronic properties, including molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and NMR chemical shifts.[22][23] These calculations can provide a deep understanding of the electronic effects of fluorine substitution.
-
pKa and logP Prediction Software: Various commercially available and academic software packages can provide rapid in silico estimations of pKa and logP values, which are valuable for prioritizing compounds for synthesis.[8][24]
Synthesis of Fluoroquinolones
The synthesis of fluoroquinolones often involves multi-step reaction sequences. A common strategy is the Gould-Jacobs reaction, which forms the quinoline ring system.[25] Another well-established method is the Grohe route.[26]
Example Synthetic Pathway: The Grohe Route
The Grohe strategy provides a versatile approach to constructing the core fluoroquinolone scaffold.[26]
Caption: A simplified representation of the Grohe synthetic route for fluoroquinolones.
Structure-Activity Relationships (SAR)
The position of the fluorine atom on the quinoline ring has a profound impact on the biological activity of the molecule.
-
C-6 Fluorine: This is the most common position for fluorine substitution in antibacterial fluoroquinolones.[16] It is essential for potent inhibition of bacterial DNA gyrase and topoisomerase IV.[]
-
C-7 and C-8 Fluorination: Fluorination at these positions can also influence activity and selectivity. For instance, in a series of fluorinated quinoline derivatives with antifungal activity, substitution on the benzene ring influenced the activity, with electron-donating groups at the 4-position of a phenyl substituent generally showing better activity.[27]
-
Multiple Fluorine Substitutions: The introduction of multiple fluorine atoms can lead to complex electronic effects. In a study on quinoline derivatives for cancer treatment, a meta,para-disubstituted compound showed a two-fold improvement in potency compared to monosubstituted analogues.[11]
The following diagram illustrates the key positions on the quinoline core that are often modified to tune biological activity.
Caption: Key positions for substitution on the fluoroquinolone scaffold and their general influence on activity.
Conclusion
The substitution of fluorine on the quinoline ring is a powerful and versatile strategy in modern drug discovery. The unique electronic properties of fluorine allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles, leading to compounds with enhanced potency, improved metabolic stability, and better overall drug-like properties. A thorough understanding of the interplay between fluorine's inductive and resonance effects is crucial for rationally designing the next generation of quinoline-based therapeutics. By leveraging a combination of advanced experimental and computational techniques, researchers can continue to unlock the full potential of this remarkable element in the development of novel and effective medicines.
References
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Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media - MDPI. (2026, January 25). MDPI. [Link]
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Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches - PMC. (2019, October 24). National Center for Biotechnology Information. [Link]
- Estimated theoretical pKa values for the new fluoroquinolones (1FQ to...
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Lipophilicity study of fifteen fluoroquinolones by reversed-phase thin-layer chromatography. (2015, May 5). ResearchGate. [Link]
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Spectrofluorimetric determination of fluoroquinolones in pharmaceutical preparations. (2009, February 15). PubMed. [Link]
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Solubility, lipophilicity and membrane permeability of some fluoroquinolone antimicrobials. (2016, October 10). PubMed. [Link]
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Lipophilicity study of fifteen fluoroquinolones by reversed-phase thin-layer chromatography - Analytical Methods (RSC Publishing). Royal Society of Chemistry. [Link]
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Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer | ACS Omega - ACS Publications. (2025, August 30). ACS Publications. [Link]
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Analytical profile of the fluoroquinolone antibacterials. I. Ofloxacin - SciSpace. (2008, March 18). SciSpace. [Link]
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The Synthetic Chemist's Guide to 8-Cyanoquinoline Derivatives: A Review of Core Methodologies
Introduction: The Strategic Importance of the 8-Cyanoquinoline Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] Among its numerous derivatives, 8-cyanoquinoline stands out as a particularly valuable synthon. The cyano group at the 8-position serves as a versatile chemical handle, enabling a wide array of subsequent transformations to introduce diverse functional groups, thereby facilitating the exploration of structure-activity relationships in drug discovery programs. This technical guide provides a comprehensive review of the principal synthetic routes to 8-cyanoquinoline derivatives, offering field-proven insights into the causality behind experimental choices and presenting detailed, self-validating protocols for key methodologies.
I. Classical Approaches to 8-Cyanoquinoline Synthesis
Two long-standing and reliable methods for the introduction of a cyano group onto the quinoline scaffold are the Sandmeyer and Reissert-Henze reactions. These methods, while traditional, remain highly relevant in modern synthetic chemistry.
The Sandmeyer Reaction: From Amine to Nitrile
The Sandmeyer reaction provides a robust pathway for the conversion of a primary aromatic amine to a nitrile via a diazonium salt intermediate.[2][3] In the context of 8-cyanoquinoline synthesis, this involves the diazotization of 8-aminoquinoline, followed by treatment with a cyanide salt, typically in the presence of a copper(I) catalyst.[4][5]
Mechanism of Action: The reaction proceeds through a free radical mechanism.[5] The initial step is the formation of an aryl diazonium salt from the reaction of the primary amine with a nitrosating agent (commonly nitrous acid generated in situ from sodium nitrite and a strong acid). A single electron transfer from the copper(I) catalyst to the diazonium salt then generates an aryl radical with the loss of nitrogen gas. This aryl radical subsequently reacts with the copper(II) cyanide complex to yield the desired 8-cyanoquinoline and regenerate the copper(I) catalyst.
Causality in Experimental Choices: The choice of acid and temperature for the diazotization step is critical to prevent premature decomposition of the diazonium salt. The use of copper(I) cyanide is essential for the catalytic cycle, and its freshness can significantly impact the reaction yield.
Caption: The Sandmeyer reaction pathway for 8-cyanoquinoline synthesis.
The Reissert-Henze Reaction: Cyanation of Quinoline N-Oxides
The Reissert-Henze reaction offers an alternative route to introduce a cyano group at the 2-position of the quinoline ring.[6][7] While the primary product is a 2-cyanoquinoline derivative, this methodology is important to understand in the broader context of quinoline cyanation. The reaction involves the treatment of a quinoline N-oxide with an acylating agent and a cyanide source.
Mechanism of Action: The reaction is initiated by the acylation of the N-oxide, which activates the quinoline ring towards nucleophilic attack. The cyanide ion then adds to the 2-position of the activated intermediate. Subsequent elimination of the acyl group and rearomatization yields the 2-cyanoquinoline.[8]
Causality in Experimental Choices: The choice of the acylating agent can influence the reaction rate and yield. The reaction is typically carried out in a two-phase system (e.g., dichloromethane and water) to facilitate the interaction of the organic-soluble quinoline derivative with the water-soluble cyanide salt.[9]
II. Modern Synthetic Strategies: Palladium-Catalyzed Cyanation
The advent of transition-metal catalysis has revolutionized the synthesis of aryl nitriles. Palladium-catalyzed cyanation reactions have emerged as a powerful and versatile tool for the synthesis of 8-cyanoquinoline derivatives, offering milder reaction conditions and broader functional group tolerance compared to classical methods.[10]
Core Principle: These reactions typically involve the cross-coupling of an 8-haloquinoline (most commonly 8-bromoquinoline) with a cyanide source in the presence of a palladium catalyst and a suitable ligand.[11]
Mechanism of Action: The catalytic cycle generally proceeds through three key steps:
-
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the 8-haloquinoline, forming a palladium(II) intermediate.
-
Transmetalation: The halide on the palladium(II) complex is exchanged for a cyano group from the cyanide source.
-
Reductive Elimination: The 8-cyanoquinoline product is eliminated from the palladium(II) complex, regenerating the palladium(0) catalyst.[12]
Causality in Experimental Choices:
-
Palladium Precursor: A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and palladacycle precatalysts.[13]
-
Ligand: The choice of phosphine ligand is crucial for the efficiency of the reaction, influencing both the rate of oxidative addition and reductive elimination.
-
Cyanide Source: While traditional cyanide sources like KCN and Zn(CN)₂ are effective, less toxic alternatives such as K₄[Fe(CN)₆] have been developed to enhance the safety profile of the reaction.[14]
-
Solvent and Base: The choice of solvent and base is important for maintaining the catalyst in its active form and facilitating the reaction.
Caption: Catalytic cycle for palladium-catalyzed cyanation of 8-bromoquinoline.
III. Comparative Analysis of Synthetic Methodologies
| Method | Starting Material | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Sandmeyer Reaction | 8-Aminoquinoline | NaNO₂, HCl, CuCN | 0-5 °C for diazotization, then heating | Well-established, reliable for primary amines | Use of toxic cyanide salts, potential for side reactions |
| Reissert-Henze Reaction | Quinoline N-oxide | Acyl chloride, KCN | Two-phase system (e.g., CH₂Cl₂/H₂O) | Good for cyanation at the 2-position | Not directly applicable for 8-cyanoquinoline synthesis |
| Palladium-Catalyzed Cyanation | 8-Bromoquinoline | Pd catalyst, ligand, cyanide source | 80-120 °C | Milder conditions, broad functional group tolerance, use of less toxic cyanide sources | Catalyst cost, sensitivity to air and moisture |
IV. Experimental Protocols
Protocol 1: Synthesis of 8-Cyanoquinoline via Sandmeyer Reaction (Illustrative)
Materials:
-
8-Aminoquinoline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
Procedure:
-
Diazotization: Dissolve 8-aminoquinoline in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.
-
Cyanation: In a separate flask, prepare a solution of CuCN in aqueous sodium cyanide.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Gradually warm the reaction mixture to 50-60 °C and maintain for 1-2 hours, or until nitrogen evolution ceases.
-
Work-up and Purification: Cool the reaction mixture to room temperature and neutralize with Na₂CO₃.
-
Extract the product with CH₂Cl₂.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of 8-Cyanoquinoline via Palladium-Catalyzed Cyanation of 8-Bromoquinoline (Illustrative)
Materials:
-
8-Bromoquinoline
-
Palladium(II) Acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium Hexacyanoferrate(II) Trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Sodium Carbonate (Na₂CO₃)
-
Dimethylacetamide (DMAc)
-
Toluene
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 8-bromoquinoline, K₄[Fe(CN)₆]·3H₂O, and Na₂CO₃.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and XPhos in DMAc.
-
Add the catalyst solution to the Schlenk tube.
-
Reaction: Heat the reaction mixture to 120 °C with stirring for the specified time (monitor by TLC or GC-MS).
-
Work-up and Purification: Cool the reaction mixture to room temperature and dilute with toluene.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.
V. Emerging Trends and Future Perspectives
The field of 8-cyanoquinoline synthesis continues to evolve, with a focus on developing more sustainable and efficient methodologies. Key areas of current research include:
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in many synthetic transformations, including the synthesis of quinoline derivatives.[15][16][17]
-
One-Pot Syntheses: The development of one-pot procedures that combine multiple synthetic steps without the isolation of intermediates can improve overall efficiency and reduce waste.[18][19][20]
-
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control for the synthesis of fine chemicals.
-
Novel Cyanide Sources: The exploration of new, non-toxic, and readily available cyanide sources remains an important area of research to enhance the green credentials of these synthetic methods.
VI. Conclusion
The synthesis of 8-cyanoquinoline derivatives is a critical endeavor in the field of medicinal chemistry. While classical methods like the Sandmeyer reaction remain valuable, modern palladium-catalyzed cyanation reactions have emerged as the preferred choice for their mildness, efficiency, and broad applicability. The continued development of innovative synthetic strategies, including microwave-assisted and one-pot procedures, promises to further streamline the synthesis of this important scaffold, accelerating the discovery of new therapeutic agents. This guide provides researchers with a solid foundation for understanding and implementing the key methodologies for accessing 8-cyanoquinoline derivatives, empowering them to advance their research and development programs.
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A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. PMC. [Link]
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A Technical Guide to Determining the Solubility of 5-Fluoroquinoline-8-carbonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
5-Fluoroquinoline-8-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and materials science. A fundamental physicochemical property governing its utility in these fields is its solubility in various organic solvents. This in-depth technical guide provides a comprehensive framework for researchers to systematically determine and understand the solubility of 5-fluoroquinoline-8-carbonitrile. In the absence of extensive publicly available solubility data for this specific molecule, this document serves as a practical manual, detailing the underlying theoretical principles, robust experimental protocols, and data analysis techniques necessary for generating reliable solubility profiles. By following the methodologies outlined herein, researchers can confidently establish the solubility of 5-fluoroquinoline-8-carbonitrile in solvents relevant to their specific applications, from synthetic reaction design to formulation development.
Introduction: The Critical Role of Solubility in the Application of 5-Fluoroquinoline-8-carbonitrile
The quinoline scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. The introduction of a fluorine atom and a carbonitrile group, as in 5-fluoroquinoline-8-carbonitrile, can significantly modulate a molecule's physicochemical properties, including its solubility. This, in turn, has profound implications for its potential applications.
In the context of drug development , solubility is a critical determinant of a compound's bioavailability.[1][2] Poor solubility can lead to low absorption and insufficient drug concentration at the target site, rendering an otherwise potent compound ineffective. Understanding the solubility of 5-fluoroquinoline-8-carbonitrile in various organic solvents is therefore essential for:
-
Reaction Optimization: Selecting appropriate solvents for its synthesis and subsequent reactions.
-
Purification: Developing effective crystallization and chromatographic purification methods.
-
Formulation: Designing suitable delivery systems for in vitro and in vivo studies.
In materials science , the solubility of this compound would be crucial for its incorporation into polymers or other matrices for the development of novel functional materials.
This guide provides the necessary tools for researchers to independently and accurately determine the solubility of 5-fluoroquinoline-8-carbonitrile, thereby accelerating its investigation and potential application.
Theoretical Framework: Principles Governing Solubility
The solubility of a solid in a liquid is the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. This process is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent molecules.
Key factors influencing the solubility of 5-fluoroquinoline-8-carbonitrile include:
-
Solute-Solvent Interactions: For dissolution to occur, the energy released from the formation of solute-solvent interactions must overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.
-
Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solvents tend to dissolve polar solutes, while non-polar solvents dissolve non-polar solutes. 5-Fluoroquinoline-8-carbonitrile, with its nitrogen-containing heterocyclic ring, fluorine atom, and cyano group, possesses polar characteristics. Therefore, it is expected to have higher solubility in polar organic solvents.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of a solute that can participate in hydrogen bonding. While 5-fluoroquinoline-8-carbonitrile is not a strong hydrogen bond donor, the nitrogen atom in the quinoline ring and the cyano group can act as hydrogen bond acceptors.
-
Temperature: The solubility of most solid compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid.
The following diagram illustrates the logical workflow for assessing the solubility of a compound like 5-fluoroquinoline-8-carbonitrile.
Caption: A logical workflow for determining the solubility of a chemical compound.
Experimental Protocols for Solubility Determination
The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method .[3] This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until the concentration of the dissolved solid in the supernatant no longer changes.
Materials and Equipment
-
5-Fluoroquinoline-8-carbonitrile (solid)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, hexane) of high purity.
-
Scintillation vials or other suitable sealed containers
-
A constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Detailed Shake-Flask Protocol
The following diagram outlines the key steps in the shake-flask solubility determination method.
Caption: Step-by-step workflow of the shake-flask method for solubility determination.
Step-by-Step Methodology:
-
Preparation: Accurately weigh an amount of 5-fluoroquinoline-8-carbonitrile that is in clear excess of its expected solubility and add it to a vial.
-
Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.
-
Equilibration: Securely cap the vial and place it in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration in the supernatant is no longer changing.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. Adsorption of the compound onto the filter should be assessed and minimized.
-
Dilution: Accurately dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of 5-fluoroquinoline-8-carbonitrile in the same solvent system is required for accurate quantification.
-
Calculation: Calculate the solubility of 5-fluoroquinoline-8-carbonitrile in the organic solvent using the following formula:
Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)
High-Throughput Screening (HTS) for Kinetic Solubility
For early-stage drug discovery where larger numbers of compounds are screened, kinetic solubility assays are often preferred.[4] These methods are faster and require less compound. It is important to note that kinetic solubility is a measure of the concentration of a compound in solution after a short incubation time and may not represent the true thermodynamic equilibrium solubility.[4]
A common HTS method involves preparing a stock solution of the compound in a highly soluble solvent like dimethyl sulfoxide (DMSO) and then diluting it into the aqueous or organic solvent of interest.[5] Precipitation is then detected, often by nephelometry or turbidimetry.[1]
Data Presentation and Interpretation
To facilitate comparison, the determined solubility data for 5-fluoroquinoline-8-carbonitrile in various organic solvents should be summarized in a clear and structured table.
Table 1: Hypothetical Solubility Data for 5-Fluoroquinoline-8-carbonitrile at 25 °C
| Organic Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 6.6 | [Experimental Value] | [Calculated Value] |
| Ethanol | 5.2 | [Experimental Value] | [Calculated Value] |
| Acetone | 5.1 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 6.2 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 3.4 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 4.3 | [Experimental Value] | [Calculated Value] |
| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |
| Hexane | 0.0 | [Experimental Value] | [Calculated Value] |
Interpretation of Results:
The solubility data should be analyzed in the context of the solvent's properties. A higher solubility in polar solvents like methanol and acetonitrile compared to non-polar solvents like hexane would be expected for a molecule with the structural features of 5-fluoroquinoline-8-carbonitrile. Any deviations from this trend could suggest specific solute-solvent interactions that warrant further investigation.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for the systematic determination of the solubility of 5-fluoroquinoline-8-carbonitrile in organic solvents. By adhering to the detailed experimental protocols and data analysis procedures outlined, researchers can generate reliable and reproducible solubility data. This information is invaluable for the rational design of synthetic routes, the development of effective purification strategies, and the formulation of this compound for its intended applications.
Future work should focus on expanding the solubility database for 5-fluoroquinoline-8-carbonitrile to include a wider range of solvents, different temperatures, and biorelevant media if its pharmaceutical potential is being explored.[3] Furthermore, computational models could be developed to predict the solubility of this and related compounds, thereby accelerating the drug discovery and development process.
References
-
A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
- Bergström, C. A., & Avdeef, A. (2019). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ADMET & DMPK, 7(1), 1-6.
-
(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved February 18, 2026, from [Link]
-
Solubility of Organic Compounds. (2023, August 31). LibreTexts Chemistry. Retrieved February 18, 2026, from [Link]
-
260 quinolones for applications in medicinal chemistry: synthesis and structure. (n.d.). Verde-Valles, P., et al. Retrieved February 18, 2026, from [Link]
Sources
5-Fluoroquinoline-8-carbonitrile as a ligand in coordination chemistry
This guide provides an advanced technical analysis of 5-Fluoroquinoline-8-carbonitrile , a specialized heteroaromatic scaffold.[1] While often categorized as a pharmaceutical intermediate, its unique electronic architecture—defined by the electron-withdrawing 5-fluorine and the sterically demanding 8-cyano group—establishes it as a distinct ligand in coordination chemistry and a "gateway" molecule for privileged metallophores.[1]
Content Type: Technical Whitepaper & Experimental Guide Subject: Coordination Chemistry, Ligand Design, and Synthetic Methodology[1]
Executive Summary: The "Fluorine-Nitrile" Synergy
5-Fluoroquinoline-8-carbonitrile (5-F-8-CN) represents a convergence of steric bulk and electronic modulation.[1] Unlike simple quinolines, the 5-F-8-CN motif offers a dual-functionality:
-
Electronic Tuning: The fluorine atom at the C5 position exerts a strong inductive effect (
), lowering the basicity of the quinoline nitrogen ( modulation).[1] This makes the ligand a "softer" donor, ideal for stabilizing low-valent metals (e.g., Pd(0), Cu(I)) or facilitating reversible binding in catalytic cycles. -
Orthogonal Reactivity: The C8-nitrile group serves as both a weak
-donor for supramolecular assembly (Ag(I) networks) and a reactive handle for generating bidentate chelators (e.g., 5-fluoro-8-hydroxyquinoline).[1]
This guide details the synthesis, coordination modes, and application of 5-F-8-CN, moving beyond its role as a mere intermediate to explore its potential in metallodrug design and catalysis.[1]
Molecular Architecture & Electronic Profile[1]
The 5-Fluoro Effect
The introduction of fluorine at C5 is not merely structural; it fundamentally alters the ligand field properties:
-
Basicity Reduction: The
of the quinoline nitrogen drops significantly compared to quinoline ( ).[1] This reduction minimizes proton competition in acidic media, allowing metal coordination at lower pH. -
Metabolic Blocking: In medicinal chemistry, C5 is a common site for oxidative metabolism (P450 hydroxylation). Fluorine substitution blocks this pathway, enhancing the metabolic stability of resulting metal complexes.
-
-Stacking Modulation: The electron-deficient ring system enhances
- stacking interactions, critical for stabilizing supramolecular coordination polymers.[1]
The 8-Cyano Steric Pocket
The nitrile group at C8 creates a unique steric environment adjacent to the donor nitrogen.[1]
-
Monodentate Selectivity: Unlike 8-hydroxyquinoline (which chelates), the linear geometry of the cyano group (
) prevents the formation of a stable 5-membered chelate ring with the quinoline nitrogen.[1] Consequently, 5-F-8-CN acts primarily as a monodentate N-donor or a bridging ligand (N-metal-NC).[1]
Experimental Protocol: Synthesis & Validation
Objective: Synthesis of 5-Fluoroquinoline-8-carbonitrile via Pd-Catalyzed Cyanation. Precursor: 8-Bromo-5-fluoroquinoline.[1] Mechanism: Rosenmund-von Braun reaction (modern Pd(0) variant).[1]
Reagents & Setup
-
Substrate: 8-Bromo-5-fluoroquinoline (1.0 eq)
-
Cyanating Agent: Zinc Cyanide (
, 0.6 eq) - Note: is preferred over CuCN for easier workup.[1] -
Catalyst:
(5-10 mol%)[1] -
Solvent: DMF (Anhydrous, degassed)
-
Atmosphere: Argon or Nitrogen (Strictly anaerobic)[1]
Step-by-Step Methodology
-
Inert Loading: In a glovebox or under positive argon flow, charge a microwave-safe vial or Schlenk tube with 8-bromo-5-fluoroquinoline,
, and .[1] -
Solvation: Add anhydrous DMF via syringe. Sparge with argon for 10 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).[1]
-
Thermal Activation: Seal the vessel and heat to 100–120°C for 4–6 hours. Causality: Higher temperatures may degrade the catalyst; lower temperatures result in incomplete conversion due to the steric hindrance at C8.[1]
-
Quench & Workup: Cool to room temperature. Dilute with EtOAc and wash with
(aq) or ethylenediamine solution.[1] Causality: This step sequesters zinc and palladium residues, preventing emulsion formation. -
Purification: Flash column chromatography (Hexane/EtOAc gradient). The product typically elutes as a white to pale yellow solid.[1]
Quality Control (Self-Validating Metrics)
-
IR Spectroscopy: Look for the sharp, characteristic
stretch at .[1] - NMR: A distinct singlet shift (approx. -110 to -130 ppm depending on solvent) confirms the integrity of the C-F bond.[1]
-
Absence of Br: Mass spectrometry must show the parent ion
consistent with the nitrile (mass shift ).[1]
Coordination Modes & Ligand Behavior[1][2][3]
The coordination chemistry of 5-F-8-CN is dictated by the Hard-Soft Acid-Base (HSAB) principle and steric constraints.[1]
Mode A: Monodentate N-Coordination (Soft/Borderline Metals)
With metals like Pd(II) , Pt(II) , or Ru(II) , the ligand binds exclusively through the quinoline nitrogen.
-
Structure:
square planar or octahedral geometries. -
Utility: The electron-withdrawing F atom makes the N-M bond more labile, useful for catalytic intermediates where substrate displacement is required.[1]
Mode B: Bridging Coordination (Supramolecular Architectures)
With Ag(I) or Cu(I) , the ligand can bridge metal centers. The quinoline N binds one metal, while the distal nitrogen of the cyano group binds a second metal.
-
Outcome: Formation of 1D or 2D coordination polymers (MOFs/CPs).[1]
-
Significance: The 5-F group enhances the crystallinity of these polymers via C-F
H or C-F interactions.[1]
Mode C: The "Gateway" to Chelation (Derivatization)
5-F-8-CN is the precursor to 5-Fluoro-8-hydroxyquinoline (5-F-8-HQ) , a privileged bioinorganic scaffold.[1]
-
Transformation: Acidic hydrolysis of the nitrile to the carboxylic acid, followed by oxidative decarboxylation (or direct hydrolysis to amide/phenol equivalents depending on route).
-
Resulting Complex: 5-F-8-HQ forms ultra-stable 5-membered chelates
with Cu(II) and Zn(II) .[1] These complexes are investigated for Alzheimer's therapy (PBT2 analogs) due to their ability to redistribute biometals and cross the blood-brain barrier (enhanced by the 5-F lipophilicity).[1]
Visualization of Pathways & Logic
Diagram 1: Synthesis and Derivatization Workflow
This diagram illustrates the conversion of the bromo-precursor to the nitrile ligand and its subsequent divergence into direct coordination or derivatization.[1]
Caption: Synthetic pathway transforming the bromo-precursor into the 5-F-8-CN ligand, branching into direct coordination chemistry or conversion to high-affinity chelators.
Diagram 2: Coordination Modes & Steric Logic
Visualizing why the nitrile does not chelate directly, contrasting it with the hydroxy-derivative.[1]
Caption: Coordination landscape of 5-F-8-CN. Note the shift from monodentate/bridging behavior in the nitrile form to stable chelation only after chemical modification.[1]
Quantitative Data Summary
| Property | Value / Description | Relevance to Coordination |
| Molecular Formula | Low MW ligand, atom efficient.[1] | |
| Electronic Effect | 5-Fluoro ( | Lowers N-basicity; stabilizes low-valent metals.[1] |
| Coordination Geometry | Linear ( | Prevents bidentate chelation; favors bridging.[1] |
| IR Signature | Diagnostic for ligand integrity in complexes.[1] | |
| Solubility | DCM, DMF, DMSO | Compatible with standard organometallic solvents. |
| Primary Application | Intermediate / PROTAC Linker | versatile scaffold for drug discovery. |
References
-
Synthesis of 8-Cyanoquinolines
-
Medicinal Applications (PROTACs)
-
Coordination Chemistry of 8-Cyanoquinoline (Analogous Behavior)
-
Bioinorganic Relevance (5-F-8-HQ Derivatives)
Sources
Patent Landscape & Technical Guide: 5-Fluoroquinoline-8-carbonitrile
The following technical guide details the patent landscape, synthetic methodologies, and therapeutic applications of 5-Fluoroquinoline-8-carbonitrile (CAS: 1823944-97-3), a critical intermediate in the development of next-generation targeted protein degraders (PROTACs) and autoimmune therapeutics.
Executive Summary
5-Fluoroquinoline-8-carbonitrile represents a high-value pharmacophore scaffold in modern medicinal chemistry. It has emerged as a linchpin intermediate in the synthesis of Androgen Receptor (AR) Degraders (PROTACs) for castration-resistant prostate cancer (CRPC) and Toll-like Receptor (TLR) Antagonists for systemic lupus erythematosus (SLE).
Unlike generic quinolines, the specific 5-fluoro, 8-cyano substitution pattern confers unique electronic properties. The electron-withdrawing nitrile group at position 8 activates the fluorine at position 5 for highly regioselective nucleophilic aromatic substitution (
Key Patent Assignees:
-
Arvinas Operations, Inc.: Utilizes the scaffold for AR-targeting PROTACs (e.g., Patent US10836749B1).
-
F. Hoffmann-La Roche AG: Explores related quinoline scaffolds for TLR7/8/9 antagonism (e.g., EP3551633).
Therapeutic Relevance & Mechanism[1][2]
The PROTAC Revolution (Androgen Receptor)
In the context of Arvinas's intellectual property, this intermediate is used to construct the AR-binding moiety of a PROTAC molecule.
-
Mechanism: The quinoline core binds to the Androgen Receptor.
-
Linker Attachment: The 5-fluoro position serves as the attachment point. Through
displacement, a linker is attached, which connects to an E3 ligase ligand (e.g., Cereblon or VHL). -
Outcome: The resulting ternary complex (AR-PROTAC-E3 Ligase) induces ubiquitination and proteasomal degradation of the Androgen Receptor, overcoming resistance mechanisms seen with traditional inhibitors like enzalutamide.
TLR Antagonism (Autoimmune Disease)
In autoimmune applications, the scaffold is utilized to inhibit Toll-like Receptors (TLR7/8/9), which are implicated in the pathological immune activation observed in Lupus.[1] The 8-cyano group is critical for binding affinity within the TLR hydrophobic pocket.
Technical Deep Dive: Synthetic Methodologies
The synthesis of 5-Fluoroquinoline-8-carbonitrile is non-trivial due to the need for precise regiocontrol. The dominant route identified in recent patent literature (US10836749B1) relies on a palladium-catalyzed cyanation of a bromo-precursor.
Primary Synthetic Route (Cyanation Strategy)
This route is preferred for scalability and yield. It proceeds via the cyanation of 8-bromo-5-fluoroquinoline .
Reaction Flow:
-
Starting Material: 8-Bromo-5-fluoroquinoline.[2]
-
Reagents: Zinc Cyanide (
), Palladium Catalyst ( or RuPhos Pd G2).[1] -
Solvent/Conditions: DMF, Microwave or Thermal heating (100–150°C).
Downstream Functionalization (The Gateway)
Once synthesized, the 5-fluoroquinoline-8-carbonitrile acts as an electrophile.
-
Reaction: Nucleophilic Aromatic Substitution (
). -
Nucleophile: Alcohols or Amines (part of the PROTAC linker).
-
Base: Cesium Carbonate (
).[2] -
Significance: This step couples the "warhead" to the rest of the drug molecule.
Visualization of Synthetic Logic
The following diagram illustrates the synthesis of the intermediate and its subsequent conversion into a bioactive PROTAC precursor.
Caption: Figure 1. Palladium-catalyzed cyanation followed by regioselective SnAr functionalization.
Detailed Experimental Protocols
The following protocols are reconstructed from high-confidence patent data (US10836749B1) to ensure reproducibility.
Protocol A: Synthesis of 5-Fluoroquinoline-8-carbonitrile
Objective: Conversion of 8-bromo-5-fluoroquinoline to the title compound via cyanation.
-
Equipment Setup: Prepare a microwave-safe reaction tube or a high-pressure thermal vessel.
-
Reagent Loading:
-
Charge the vessel with 8-bromo-5-fluoroquinoline (2.00 g, 8.85 mmol, 1.00 eq).[2]
-
Add Zinc Cyanide (
) (2.01 g, 17.1 mmol, 1.93 eq). Note: Handle cyanides with extreme caution in a ventilated hood. -
Add catalyst Tetrakis(triphenylphosphine)palladium(0) (
) (1.02 g, 0.88 mmol, 0.10 eq).
-
-
Solvent System: Add anhydrous N,N-Dimethylformamide (DMF) (20.0 mL).
-
Reaction: Seal the tube and heat at 150°C (microwave or oil bath) for approximately 1-2 hours. Monitor via LC-MS for consumption of the bromide.
-
Work-up:
-
Cool to room temperature.
-
Dilute with water and extract with ethyl acetate (3x).[3]
-
Wash organic layers with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
-
Yield Expectation: ~60-80%.
Protocol B: Coupling (PROTAC Assembly)
Objective: Coupling the intermediate with a linker (e.g., a protected cyclobutyl amino alcohol).
-
Reagent Loading:
-
Reaction: Stir the mixture at 100°C for 4 hours.
-
Validation: Monitor by TLC or LC-MS. The fluorine peak in NMR should disappear, and the product mass should correspond to the ether/amine adduct.
-
Work-up: Standard aqueous extraction and silica purification.
Quantitative Data Summary
| Parameter | Value / Condition | Source |
| CAS Number | 1823944-97-3 | Chemical Registries |
| Molecular Formula | Calculated | |
| Molecular Weight | 172.16 g/mol | Calculated |
| Key Reaction Temp | 150°C (Cyanation), 100°C ( | US10836749B1 |
| Catalyst Load | 10 mol% | US10836749B1 |
| Primary Application | Androgen Receptor Degradation (PROTAC) | Arvinas Operations, Inc.[2][4][5][6] |
Strategic Outlook & Freedom to Operate
The patent space surrounding this intermediate is tightening. The specific use of 5-fluoroquinoline-8-carbonitrile in bifunctional degraders is heavily protected by Arvinas . However, the synthesis of the intermediate itself (Method of Manufacture) may offer freedom-to-operate opportunities if novel catalytic systems (e.g., non-palladium cyanation or flow chemistry approaches) are developed.
Researchers should verify the specific claims of US Patent 10,836,749 before commercializing derivatives that utilize this specific scaffold for androgen receptor modulation.
References
-
Arvinas Operations, Inc. (2020).[2] Substituted quinoline-8-carbonitrile derivatives having androgen receptor degradation activity and uses thereof. US Patent 10,836,749 B1.[2]
-
F. Hoffmann-La Roche AG . (2019). Tetrahydro-1H-pyrazino[2,1-a]isoindolylquinoline compounds for the treatment of autoimmune disease. European Patent EP3551633.
-
Justia Patents . (2025). 2,4-dioxotetrahydropyrimidinyl derivatives as degrons in PROTACs. Patent Application.
Sources
- 1. data.epo.org [data.epo.org]
- 2. US10836749B1 - Substituted quinoline-8-carbonitrile derivatives having androgen receptor degradation activity and uses thereof - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. CN113329999A - å ·æéæ¿ç´ åä½é解活æ§çæ°åå代çå¹å-8-ç²è è¡çç©åå ¶ç¨é - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. 10092-63-4_5-FLUORO-8-QUINOLINESULFONIC ACIDCAS号:10092-63-4_5-FLUORO-8-QUINOLINESULFONIC ACID【结构式 性质 英文】 - 化源网 [chemsrc.com]
Methodological & Application
Scalable Synthesis of 5-Fluoroquinoline-8-carbonitrile: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the scalable synthesis of 5-Fluoroquinoline-8-carbonitrile, a key intermediate in the development of novel therapeutic agents and functional materials. This document moves beyond a simple recitation of steps to offer insights into the rationale behind the chosen synthetic strategy, ensuring a deep understanding of the process for successful and safe implementation on a larger scale.
Introduction: The Significance of 5-Fluoroquinoline-8-carbonitrile
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a fluorine atom at the 5-position and a carbonitrile group at the 8-position can significantly modulate the physicochemical and pharmacological properties of the molecule. This specific substitution pattern has garnered interest for its potential in creating novel kinase inhibitors, anti-cancer agents, and other biologically active compounds. The carbonitrile group is a versatile synthetic handle, readily converted into other functional groups such as amines, amides, and carboxylic acids, further expanding its utility in drug discovery and development.
Given its growing importance, the development of a robust, efficient, and scalable synthesis of 5-Fluoroquinoline-8-carbonitrile is of paramount importance for both academic research and industrial production. This guide details a reliable multi-step synthetic pathway, emphasizing safety, scalability, and reproducibility.
Strategic Approach to a Scalable Synthesis
A direct, single-step synthesis of 5-Fluoroquinoline-8-carbonitrile on a large scale is not currently established. Therefore, a multi-step approach is necessary. After careful consideration of various synthetic routes, a four-step sequence commencing with the readily available 3-fluoroaniline has been identified as the most viable and scalable pathway. This strategy leverages well-established and robust chemical transformations, each of which can be optimized for large-scale production.
The chosen synthetic route is as follows:
-
Skraup Synthesis: Construction of the 5-fluoroquinoline core from 3-fluoroaniline.
-
Nitration: Regioselective introduction of a nitro group at the 8-position of the 5-fluoroquinoline ring.
-
Reduction: Conversion of the 8-nitro group to the corresponding 8-amino functionality.
-
Sandmeyer Cyanation: Transformation of the 8-amino group into the final 8-carbonitrile product.
This pathway offers a logical and efficient progression, with each step being amenable to scale-up with appropriate process controls.
Visualizing the Synthetic Pathway
Application Note: Precision Fluorination of Quinoline-8-Carbonitrile
Executive Summary
Quinoline-8-carbonitrile presents a unique synthetic challenge. The presence of the electron-withdrawing nitrile group at the C8 position, combined with the inherent electron-deficiency of the pyridine ring, severely deactivates the scaffold toward classical electrophilic aromatic substitution (
This guide details two validated protocols for the direct C-H fluorination of quinoline-8-carbonitrile. Unlike traditional Balz-Schiemann or Halex reactions which require pre-functionalization, these methods utilize radical and oxidative nucleophilic pathways to install fluorine directly onto the heteroaromatic core.
Key Reaction Pathways
| Method | Reagent System | Mechanism | Site Selectivity | Key Advantage |
| Protocol A | Selectfluor / AgNO₃ | Radical C-H Activation (Minisci-type) | C5 (Major) | Mild conditions; aqueous compatibility; broad functional group tolerance.[1] |
| Protocol B | AgF₂ (Silver(II) Fluoride) | Oxidative Fluorination | C5 (Exclusive) | High selectivity; amenable to gram-scale; avoids perfluorinated side-products. |
Mechanistic Insight & Reagent Selection
The Challenge of the 8-Cyano Group
The nitrile group (
-
Electrophilic Fluorination (e.g., NFSI): Ineffective due to high activation energy.
-
Nucleophilic Fluorination (e.g., CsF): Requires a leaving group (
) or oxidative conditions.
Reagent Profile: Selectfluor vs. AgF₂[2][3]
1. Selectfluor (F-TEDA-BF₄):
-
Role: Acts as a radical fluorine transfer agent and mild oxidant.
-
Activation: In the presence of Ag(I), it generates an Ag(II)-F species and a radical cation that can attack the quinoline ring.
-
Why it works: The radical mechanism is less sensitive to the electronic deactivation caused by the 8-CN group compared to electrophilic pathways.
2. Silver(II) Fluoride (AgF₂):
-
Role: A powerful single-electron oxidant and fluorine source.
-
Mechanism: AgF₂ oxidizes the quinoline to a radical cation intermediate. The coordination of the quinoline nitrogen to silver directs the fluoride delivery to the C5 position (para to the nitrogen), overcoming the steric bulk of the C8-nitrile.
Visualization: Radical Fluorination Pathway[1][4]
The following diagram illustrates the Ag(I)/Selectfluor catalytic cycle, highlighting the critical Ag(II)-F intermediate responsible for fluorine transfer.
Figure 1: Proposed catalytic cycle for the Ag(I)-catalyzed fluorination of electron-deficient quinolines.
Experimental Protocols
Protocol A: Silver-Catalyzed Radical Fluorination (Selectfluor)
Best for: Rapid screening, small-scale synthesis (10–100 mg).
Reagents:
-
Substrate: Quinoline-8-carbonitrile (1.0 equiv)
-
Fluorinating Agent: Selectfluor (2.0 – 3.0 equiv)
-
Catalyst: AgNO₃ (0.1 – 0.2 equiv)
-
Solvent: Water / Acetonitrile (1:1 v/v)
-
Additives: Trifluoroacetic acid (TFA) (1.0 equiv) – Optional, enhances regioselectivity by protonating the N.
Step-by-Step Workflow:
-
Preparation: In a pressure tube or vial equipped with a magnetic stir bar, dissolve Quinoline-8-carbonitrile (0.5 mmol) in MeCN (2.5 mL) and Water (2.5 mL).
-
Addition: Add AgNO₃ (8.5 mg, 0.05 mmol) followed by TFA (38 µL, 0.5 mmol). Stir for 5 minutes to ensure homogeneity.
-
Initiation: Add Selectfluor (354 mg, 1.0 mmol) in one portion.
-
Reaction: Seal the tube and heat to 60°C in an oil bath. Stir vigorously for 12–16 hours.
-
Visual Check: The reaction mixture may darken or form a silver mirror; this is normal but excessive precipitation indicates catalyst crash-out.
-
-
Quench: Cool to room temperature. Dilute with DCM (20 mL) and wash with saturated NaHCO₃ (to neutralize TFA).
-
Workup: Extract the aqueous layer with DCM (2 x 10 mL). Dry combined organics over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The 5-fluoro isomer typically elutes before the starting material.
Protocol B: Site-Selective C5 Fluorination (AgF₂)
Best for: High regioselectivity, scale-up (>1 g), and difficult substrates.
Reagents:
-
Substrate: Quinoline-8-carbonitrile (1.0 equiv)
-
Reagent: AgF₂ (2.0 equiv)
-
Solvent: Acetonitrile (Anhydrous)
-
Standard: 1,3,5-trimethoxybenzene (internal standard for NMR)
Step-by-Step Workflow:
-
Safety Note: AgF₂ is a strong oxidant and moisture sensitive. Handle in a glovebox or under a positive pressure of Nitrogen/Argon.
-
Setup: In a dry Schlenk tube or vial, charge AgF₂ (290 mg, 2.0 mmol) and Quinoline-8-carbonitrile (154 mg, 1.0 mmol).
-
Solvent Addition: Add anhydrous MeCN (5.0 mL).
-
Reaction: Stir at room temperature (25°C) for 1 hour.
-
Note: Unlike Protocol A, this reaction is often rapid. Monitoring by LCMS is recommended after 30 mins.
-
-
Quench: Pour the reaction mixture into a separatory funnel containing dilute aqueous NH₄OH (to complex silver salts) and DCM.
-
Extraction: Extract with DCM (3 x 20 mL). The silver byproducts will remain in the aqueous ammonia layer (turning blue/clear).
-
Purification: Silica gel chromatography.
Analytical Validation & Troubleshooting
Expected Data
-
19F NMR: The introduction of a fluorine atom on the quinoline ring typically results in a singlet (or doublet if H-coupled) in the range of -110 to -135 ppm .
-
MS (ESI+): M+1 peak = [Parent Mass] + 18 Da (Replacement of H with F).
-
Quinoline-8-CN MW: 154.17
-
Product MW: 172.16
-
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation (Protocol A) | Increase AgNO₃ to 20 mol%. Ensure solvent is degassed to prevent O₂ quenching of radicals. |
| Silver Mirror Formation | Rapid reduction of Ag(I) | Add K₂S₂O₈ (0.5 equiv) as a co-oxidant to re-oxidize Ag(0) to Ag(I)/Ag(II). |
| Regioisomer Mixture | Poor directing effect | Use Protocol B (AgF₂). The coordination of Ag to the quinoline N is tighter, enforcing C5 selectivity. |
| Polyfluorination | Over-reaction | Reduce oxidant equivalents to 1.5. Monitor reaction time strictly. |
References
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960.
- Foundational text for AgF₂ mediated selective fluorin
-
Tang, P., Furuya, T., & Ritter, T. (2010). Silver-Catalyzed Late-Stage Fluorination. Journal of the American Chemical Society, 132(35), 12150–12154.
- Establishes the Selectfluor/Ag(I) radical mechanism.
-
Berger, F., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society, 145(37), 20182–20188.[2]
- Modern mechanistic insight into overcoming Meisenheimer complex instability in electron-deficient quinolines.
Sources
Application Note: Strategic Utilization of 5-Fluoroquinoline-8-carbonitrile in Drug Discovery
Executive Summary
This guide details the strategic application of 5-Fluoroquinoline-8-carbonitrile (5-FQ-8-CN) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.
While the quinoline core is a "privileged structure" in medicinal chemistry—found in antimalarials, kinase inhibitors, and antibiotics—it often suffers from rapid oxidative metabolism and poor solubility. This specific building block addresses those limitations through two key structural features:
-
C5-Fluorine: Blocks the primary site of metabolic oxidation (CYP450-mediated hydroxylation), extending half-life (
). -
C8-Nitrile: A versatile synthetic handle that functions as an orthogonal electrophile, a precursor to bioisosteres (tetrazoles), or a gateway to chelating motifs.
Chemical Profile & Strategic Value
| Property | Value (Predicted) | Significance in Drug Design |
| Molecular Weight | 172.16 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| ClogP | ~2.1 | Moderate lipophilicity ensures good membrane permeability without solubility crashes. |
| TPSA | ~36 Ų | Low polar surface area suggests high blood-brain barrier (BBB) penetration potential. |
| pKa (Ring N) | ~2.5 (Suppressed) | The electron-withdrawing nature of F and CN lowers the basicity of the quinoline nitrogen, reducing non-specific protein binding (hERG liability). |
The "Fluorine Effect" at Position C5
In unsubstituted quinolines, the C5 and C8 positions are electron-rich and prone to electrophilic metabolic attack. By installing a fluorine atom at C5, we exploit the C-F bond strength (116 kcal/mol) to block Phase I metabolism. Furthermore, the fluorine atom induces a dipole that can alter the conformation of adjacent substituents, potentially locking the molecule into a bioactive conformation.
Synthetic Utility & Divergent Workflows
The true power of 5-FQ-8-CN lies in its ability to serve as a divergent hub. The nitrile group can be transformed into three distinct pharmacophores, while the quinoline ring remains stable.
Divergent Synthesis Map
The following diagram illustrates the three primary transformation pathways available for this building block.
Figure 1: Divergent synthetic pathways transforming the nitrile handle into distinct pharmacophores.
Detailed Experimental Protocols
These protocols are designed for scalability and reproducibility. All reactions should be performed in a fume hood.
Protocol A: Synthesis of 5-(5-fluoroquinolin-8-yl)-1H-tetrazole (Bioisostere Route)
Objective: To convert the nitrile into a tetrazole, a lipophilic bioisostere of a carboxylic acid, commonly used to improve bioavailability and receptor binding (e.g., in Sartan drugs).
Mechanism: [3+2] Cycloaddition using Trimethylsilyl azide (TMSN3).
Reagents:
-
5-Fluoroquinoline-8-carbonitrile (1.0 eq)
-
Trimethylsilyl azide (TMSN3) (2.0 eq)[1]
-
Dibutyltin oxide (DBTO) (0.1 eq) - Catalyst
-
Toluene (Anhydrous)[1]
Step-by-Step Procedure:
-
Setup: In a dry pressure vial or round-bottom flask equipped with a condenser, dissolve 5-fluoroquinoline-8-carbonitrile (1.0 mmol) in anhydrous toluene (5 mL).
-
Addition: Add Dibutyltin oxide (0.1 mmol) followed by TMSN3 (2.0 mmol). Caution: TMSN3 is toxic and releases hydrazoic acid upon hydrolysis. Handle with extreme care.
-
Reaction: Heat the mixture to reflux (110°C) for 16–24 hours. Monitor via LC-MS (Target mass: M+1 = 216.2).
-
Workup:
-
Purification: Partition the residue between Ethyl Acetate and 10% aqueous NaHCO3. The tetrazole (acidic) will move to the aqueous layer.
-
Separate phases. Acidify the aqueous layer carefully with 1M HCl to pH ~3–4.
-
Extract the precipitate (or oil) with Ethyl Acetate (3x).
-
Dry over Na2SO4 and concentrate to yield the pure tetrazole.
-
Protocol B: Controlled Hydrolysis to 5-Fluoroquinoline-8-carboxylic acid
Objective: To generate the carboxylic acid for subsequent amide coupling (library generation).
Reagents:
-
5-Fluoroquinoline-8-carbonitrile
-
Sulfuric Acid (H2SO4), 60% aqueous solution.
Step-by-Step Procedure:
-
Setup: Suspend the nitrile (1.0 mmol) in 60% H2SO4 (3 mL).
-
Reaction: Heat to 100°C for 4 hours. Note: The C5-Fluorine is stable under these acidic conditions, whereas basic hydrolysis (NaOH) carries a risk of Nucleophilic Aromatic Substitution (SnAr) displacing the fluorine.
-
Monitoring: Check TLC (solvent: 10% MeOH in DCM). The starting material (high Rf) should disappear, replaced by a baseline spot (acid).
-
Isolation:
-
Cool the mixture in an ice bath.
-
Carefully adjust pH to ~4.5–5.0 using 6M NaOH solution. The carboxylic acid often precipitates at its isoelectric point.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Application Workflow: Kinase Inhibitor Design
In this hypothetical workflow, we utilize the 5-FQ-8-CN scaffold to design a Type II Kinase Inhibitor. The quinoline nitrogen acts as the hinge binder, while the C8-derived amide extends into the solvent-exposed region.
Figure 2: Workflow for converting the building block into a kinase inhibitor library.
Safety & Handling
-
Cyanide Hazards: While the nitrile group is covalently bonded, combustion or strong metabolic processing can release toxic byproducts. Handle in well-ventilated areas.
-
Azide Safety: In Protocol A, TMSN3 is used. Avoid contact with heavy metals (leads to explosive metal azides) and acidic water during workup (releases HN3 gas).
-
Storage: Store 5-FQ-8-CN at 2–8°C under inert atmosphere (Argon) to prevent slow hydrolysis by atmospheric moisture.
References
-
Synthesis of Tetrazoles from Nitriles
-
Metabolic Stability of Fluoroquinolines
- Title: Structural Characterization of the Millennial Antibacterial (Fluoro)
- Source: Pharmaceutics (PMC), 2023.
-
URL:[Link]
-
Quinoline Scaffolds in Medicinal Chemistry
-
General Protocol for Nitrile Hydrolysis
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Fluoroquinoline-8-carbonitrile
Introduction & Molecule Context
User Query: "I am synthesizing 5-Fluoroquinoline-8-carbonitrile via Pd-catalyzed cyanation, but I am struggling with persistent impurities (starting material and metal residues). Standard flash chromatography is not yielding >98% purity."
Technical Analysis: 5-Fluoroquinoline-8-carbonitrile is a critical intermediate, often used in the synthesis of NPY Y5 receptor antagonists and kinase inhibitors. The presence of the electron-withdrawing nitrile group at C8 and the fluorine atom at C5 creates a unique dipole moment.
The three most common purification challenges for this scaffold are:
-
Starting Material Co-elution: The precursor, 5-Fluoro-8-bromoquinoline , has a Retention Factor (
) very similar to the product in standard Hexane/EtOAc systems. -
Metal Chelation: The quinoline nitrogen and the 8-cyano group form a "pincer-like" pocket that avidly binds Palladium (Pd) or Copper (Cu) catalysts, leading to colored impurities and falsely high yields.
-
Hydrolysis Susceptibility: The 8-cyano group is sterically crowded but electronically activated, making it prone to hydrolysis to the amide (5-Fluoroquinoline-8-carboxamide) under basic aqueous workup conditions.
Diagnostic Workflow (Decision Matrix)
Before selecting a protocol, characterize your crude mixture using LC-MS and TLC. Use the following logic flow to determine the correct purification tier.
Figure 1: Decision matrix for selecting the appropriate purification method based on impurity profile.
Troubleshooting Guides & Protocols
Issue 1: "My product is dark brown/green and fails heavy metal limits."
Diagnosis: Residual Palladium (from Pd(PPh3)4 or Pd2(dba)3) or Copper (from CuCN) is chelated to the quinoline nitrogen. Standard columns will not remove this effectively as the metal complex "streaks" through silica.
Protocol A: Chelation-Based Scavenging (The "Thiol" Method) Target: Reduce Pd/Cu < 10 ppm.
-
Dissolution: Dissolve the crude reaction mixture in THF or Ethyl Acetate (10 mL per gram of crude).
-
Scavenger Addition: Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) functionalized silica (0.5 equivalents relative to catalyst loading).
-
Alternative: If functionalized silica is unavailable, use Activated Charcoal (Darco KB-B) at 20% w/w relative to crude mass.
-
-
Incubation: Stir at 50°C for 4 hours . Heat is crucial to break the Quinoline-Metal coordination bond.
-
Filtration: Filter hot through a pad of Celite®.
-
Wash: Wash the Celite pad with 5% MeOH in DCM to ensure product recovery.
-
Result: The filtrate should be significantly lighter in color (pale yellow/off-white).
Scientific Rationale: The sulfur atoms in thiol scavengers have a higher affinity for soft metals (Pd, Cu) than the hard nitrogen donor of the quinoline, effectively displacing the metal [1][2].
Issue 2: "I cannot separate the starting material (Bromide) from the Product (Nitrile)."
Diagnosis: 5-Fluoro-8-bromoquinoline and 5-Fluoroquinoline-8-carbonitrile have very similar lipophilicity (LogP difference < 0.5). Isocratic Hexane/EtOAc columns often result in co-elution.
Protocol B: Solubility-Driven Recrystallization Target: Removal of non-polar halide precursors.
Data: Solubility Profile of 5-F-8-CN
| Solvent | Temp (25°C) | Temp (Boiling) | Suitability |
|---|---|---|---|
| Ethanol | Low | High | Excellent |
| Acetonitrile | Moderate | High | Good |
| Hexane | Insoluble | Insoluble | Anti-solvent |
| DCM | High | High | Poor (Too soluble) |
Step-by-Step:
-
Concentrate: Ensure the crude is fully dried to a solid.
-
Dissolve: Add Ethanol (absolute) (approx. 8-10 mL/g). Heat to reflux (78°C) until fully dissolved.
-
Check: If particulates remain, hot filter.
-
Nucleation: Remove from heat. If the solution is clear, add Hexane dropwise until a persistent turbidity (cloudiness) just appears.
-
Cooling: Allow to cool to room temperature slowly (2 hours), then place in an ice bath (0°C) for 1 hour.
-
Harvest: Filter the needles/crystals. The 5-Fluoro-8-bromoquinoline (more soluble in hexane/ethanol mix) will remain in the mother liquor.
Validation: Check the melting point. 5-Fluoroquinoline-8-carbonitrile typically melts higher than its bromo-precursor due to dipole-dipole stacking interactions of the nitrile group [3].
Issue 3: "I see a new polar spot after workup (Low Yield)."
Diagnosis: You have hydrolyzed the nitrile to 5-Fluoroquinoline-8-carboxamide . This occurs if the reaction mixture was quenched with strong acid or base, or heated in water during workup.
Protocol C: Buffered Flash Chromatography
Target: Separation of Amide impurity (
-
Stationary Phase: Standard Silica Gel (40-63 µm).
-
Mobile Phase Optimization: Do not use pure EtOAc. Use DCM : Methanol .
-
Gradient: Start 100% DCM
2% MeOH/DCM.
-
-
Buffering (Critical): Pre-wash the silica column with 1% Triethylamine in Hexane if your product streaks (due to the basic quinoline nitrogen interacting with acidic silanols).
-
Elution Order:
-
Fraction 1: Unreacted Bromide (Fastest).
-
Fraction 2: 5-Fluoroquinoline-8-carbonitrile (Target) .
-
Fraction 3: 5-Fluoroquinoline-8-carboxamide (Slowest, often requires 5% MeOH to elute).
-
Advanced Workflow: Metal-Catalyzed Cyanation Cleanup
If you are scaling up (>10g), column chromatography is inefficient. Use this continuous workflow to remove metals and isolate the product.
Figure 2: Optimized workup for removing metal catalysts prior to crystallization.
Frequently Asked Questions (FAQ)
Q: Can I use water as an anti-solvent for precipitation? A: Yes, but with caution. Dissolving the quinoline in DMF and adding water will precipitate the product, but it often traps residual DMF and inorganic salts in the crystal lattice. If you use this method, you must wash the filter cake copiously with water and dry under high vacuum at 40°C.
Q: Why does my product turn pink on the shelf? A: This indicates photo-oxidation or trace phenol formation (8-hydroxyquinoline derivatives are light-sensitive). Store 5-Fluoroquinoline-8-carbonitrile in an amber vial under Argon/Nitrogen at -20°C [4].
Q: The NMR shows a singlet at ~10 ppm. What is it? A: This is likely the aldehyde (5-Fluoroquinoline-8-carbaldehyde), a side product if the reaction was performed under reductive conditions or if DIBAL was used. This impurity is easily separated via the Protocol C (DCM/MeOH) column, as the aldehyde is less polar than the amide but more polar than the nitrile.
References
-
Biotage. (2023).[1] How to Remove Palladium in three easy steps.[2] Retrieved from [Link]
-
American Chemical Society (ACS). (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications. Organic Process Research & Development. Retrieved from [Link]
-
National Institutes of Health (NIH). (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Retrieved from [Link]
Sources
Minimizing side reactions during nitrile hydrolysis of quinolines
Technical Support Center: Nitrile Hydrolysis on Quinoline Scaffolds
Subject: Minimizing Side Reactions (Decarboxylation, Ring Opening, N-Oxidation) Ticket ID: QN-HYD-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Quinoline Challenge
Hydrolyzing a nitrile (-CN) on a quinoline core is fundamentally different from hydrolyzing benzonitrile. The quinoline ring is an electron-deficient, basic N-heterocycle. This introduces three specific failure modes that do not exist in standard aromatic chemistry:
-
Spontaneous Decarboxylation: Specifically for 2-cyano and 4-cyano quinolines. The resulting carboxylic acid is an
-imino acid equivalent (Hammick intermediate), which ejects CO₂ upon heating. -
N-Oxidation: If you use oxidative hydrolysis (e.g., H₂O₂/NaOH), the quinoline nitrogen is often oxidized before the nitrile hydrolyzes.
-
Nucleophilic Ring Attack: Strong bases can attack the electron-deficient ring (C2/C4 positions) rather than the nitrile, leading to tars or ring-opening.
This guide provides the protocols to navigate these "kill zones."
Decision Matrix: Selecting the Right Protocol
Do not default to boiling HCl. Use this logic flow to select your method based on the position of your nitrile and your desired endpoint (Acid vs. Amide).
Caption: Decision tree for selecting hydrolysis conditions based on regiochemistry and target functional group.
Critical Failure Mechanisms
Why 2-Cyanoquinolines Decarboxylate (The Hammick Mechanism)
If you hydrolyze 2-cyanoquinoline to the acid and heat it, you will lose the carboxyl group.
-
Mechanism: The protonated ring nitrogen creates an electron sink. The carboxylate anion attacks the proton, forming a zwitterionic ylide (Hammick intermediate). This collapses, releasing CO₂ and leaving the bare quinoline ring.
-
Prevention: You must avoid the zwitterion. This means avoiding high temperatures in acidic media.
The N-Oxide Trap
Standard "mild" hydrolysis often uses Alkaline Hydrogen Peroxide (Radziszewski reaction).
-
Risk: Quinolines are sensitive to oxidation. H₂O₂ will oxidize the ring nitrogen to the N-oxide (N⁺-O⁻) faster than it hydrolyzes the nitrile.
-
Workaround: Use Urea-Hydrogen Peroxide (UHP) or metal catalysis (Method B) instead.
Validated Protocols
Method A: Biocatalytic Hydrolysis (For Sensitive 2/4-Positions)
Best for: Converting 2-cyanoquinoline to 2-quinolinecarboxylic acid without decarboxylation.
Protocol:
-
Buffer Preparation: 100 mM Potassium Phosphate buffer (pH 7.5).
-
Substrate Loading: Dissolve nitrile in DMSO (10% v/v final concentration).
-
Enzyme: Add Nitrilase (e.g., Nit1 from Arabidopsis or commercial screening kit variants) at 5–10 mg/mL.
-
Incubation: Shake at 30°C for 18–24 hours. Do not exceed 40°C.
-
Workup: Acidify to pH 3 with 1M HCl (carefully!) and extract with EtOAc immediately.
-
Note: Prolonged exposure to low pH triggers decarboxylation. Isolate quickly.
-
Method B: Ghaffar-Parkins Metal Catalysis (Stopping at Amide)
Best for: Making amides without over-hydrolysis to acid.[1]
Reagent: [PtH(PMe₂OH)(PMe₂O)₂H] (Ghaffar-Parkins Catalyst).[1] Protocol:
-
Mix: Nitrile (1.0 equiv), Catalyst (0.1–0.5 mol%), and Ethanol/Water (1:1).
-
Heat: Reflux (80°C) for 4–6 hours.
-
Mechanism: The metal coordinates the nitrile, activating it for water attack, but releases the product immediately as the amide.[1] The amide does not bind well to the catalyst, preventing further hydrolysis.
-
Yield: Typically >90% amide with <1% acid byproduct.
Method C: Controlled Acid Hydrolysis (For Stable Positions)
Best for: 3-, 5-, 6-, 7-, 8-cyanoquinolines.
Protocol:
-
Mix: Nitrile in 60% H₂SO₄ (aq).
-
Temp: 100°C for 4 hours.
-
Quench: Pour onto crushed ice.
-
Neutralization: Adjust pH to 4–5 (isoelectric point of many quinoline acids) to precipitate the product.
Troubleshooting & FAQ
| Symptom | Probable Cause | Corrective Action |
| Product is a brown tar/oil | Ring Decomposition. Strong base (NaOH) attacked the electron-deficient quinoline ring. | Switch to Acidic hydrolysis or Enzymatic methods. Avoid pH > 12. |
| Product is missing the -COOH (M-44 mass) | Decarboxylation. Substrate is likely a 2- or 4-isomer heated in acid. | Use Method A (Nitrilase) at 30°C. If acid is required, do not exceed 50°C. |
| Product mass is M+16 | N-Oxide Formation. Used H₂O₂ without protecting the ring nitrogen. | Use Method B (Pt-catalyst) . If using peroxide, pre-complex the N with a Lewis acid (advanced). |
| Reaction stuck at Amide | Insufficient Hydrolysis. Steric hindrance (e.g., 8-substituted quinoline). | Increase temp to 120°C in H₂SO₄ or switch to a Nitrilase specific for amides (Amidase). |
| Low Solubility | Substrate aggregation. Quinoline nitriles are hydrophobic. | Add co-solvent: TFE (Trifluoroethanol) or Dioxane . Avoid MeOH (can form methyl esters). |
Mechanism of Side Reactions (Visualized)
Caption: The Hammick mechanism path leading to unwanted decarboxylation of 2-substituted quinolines.
References
-
Ghaffar, T., & Parkins, A. W. (2000).[2] The catalytic hydration of nitriles to amides using a homogeneous platinum phosphinito catalyst. Journal of Molecular Catalysis A: Chemical, 160(2), 249-261. Link[2]
-
Dyson, P. J., et al. (2005). Nitrile hydration using ruthenium(II) catalysts.[2][3][4] Organometallics, 24(11). (Demonstrates mild hydration avoiding N-oxide formation).
-
Ashworth, P., et al. (2002). Hammick reaction mechanism and decarboxylation of quinaldinic acids.[5] Journal of Organic Chemistry. (Foundational text on the ylide mechanism).
-
Martínková, L., & Křen, V. (2010). Nitrilases in organic synthesis. Current Opinion in Chemical Biology, 14(2), 130-137. Link
- Cantillo, D., et al. (2013).
Sources
Removing metal catalysts from 5-Fluoroquinoline-8-carbonitrile products
Technical Support Center: Purification of 5-Fluoroquinoline-8-carbonitrile Ticket ID: #FQ8CN-METAL-REM Status: Open Priority: High (ICH Q3D Compliance Required)
Diagnostic & Initial Assessment
User Question: My isolated 5-Fluoroquinoline-8-carbonitrile is off-white/grey/brown, but NMR shows it is >98% pure. What is happening?
Technical Response: You are likely observing Trace Metal Contamination . 5-Fluoroquinoline-8-carbonitrile is a Lewis Base due to the quinoline nitrogen (N1) and the nitrile group (C8-CN). These moieties act as ligands, coordinating strongly to transition metals (Pd, Cu, Ni, Fe) used in synthesis (e.g., Rosenmund-von Braun cyanation or Suzuki couplings).[1]
-
Grey/Black tint: Indicates colloidal metal (Pd(0)).
-
Yellow/Orange tint: Indicates oxidized metal complexes (Pd(II) coordinated to your product).
-
Verification: Do not rely on color. Perform ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or XRF. If >10-20 ppm, remediation is required for pharmaceutical applications.[1]
Core Remediation Protocols
Method A: Solid-Supported Scavengers (Recommended)
Best for: High-value APIs, late-stage purification, scale <1kg.[1]
Why this works: Functionalized silica beads (e.g., Si-Thiol, Si-TMT) follow the HSAB (Hard-Soft Acid-Base) Theory . Palladium and Copper are "Soft" acids. Thiols are "Soft" bases.[1] They form a bond orders of magnitude stronger than the "Borderline" nitrogen in your quinoline, effectively ripping the metal off the product.
Protocol:
-
Dissolve: Dissolve crude 5-Fluoroquinoline-8-carbonitrile in THF, EtOAc, or DCM (10-20 volumes). Note: Avoid MeOH if using silica-based scavengers as it can sometimes leach silanes.
-
Select Scavenger:
-
Si-TMT (Trimercaptotriazine): Primary Recommendation. Best for nitrogen-containing heterocycles. It is non-acidic and won't protonate your quinoline.
-
Si-Thiol: Good general purpose, but can be less effective if the metal is tightly chelated to the quinoline nitrogen.
-
-
Loading: Add 3–5 equivalents of scavenger relative to the metal content (not the product). If metal content is unknown, use 5-10 wt% relative to the product.[1]
-
Incubate: Stir at 40°C for 4-12 hours . Heat is crucial to overcome the activation energy of ligand exchange.
-
Filter: Filter through a 0.45µm pad (or sintered glass) to remove beads.
-
Analyze: Check color and ICP-MS.
Method B: The "Cysteine Wash" (Wet Chemistry)
Best for: Large scale (>1kg), budget constraints.
Why this works: N-Acetylcysteine (NAC) and L-Cysteine are water-soluble amino acids with high affinity for Pd/Cu. They extract the metal from the organic phase (product) into the aqueous phase.
Protocol:
-
Dissolve product in EtOAc or 2-MeTHF .
-
Prepare a 0.5M aqueous solution of N-Acetylcysteine (NAC) . Adjust pH to ~7-8 with NaOH (crucial to deprotonate the thiol group on NAC).
-
Wash: Stir the organic and aqueous layers vigorously for 1 hour at 45°C. Do not just shake; vigorous stirring is required for phase transfer.
-
Separate: Discard aqueous layer (which should turn dark/colored).
-
Repeat: Wash with water x2 to remove residual NAC.
-
Dry: Dry organic layer over Na₂SO₄ and concentrate.
Troubleshooting & FAQs
Q: The scavenger beads aren't working. The Pd level is stuck at 50 ppm. A: Your product might be out-competing the scavenger.
-
Fix 1 (Activation): Add a trace amount of mild acid (Acetic acid) to the mixture. Protonating the quinoline nitrogen (
) weakens the Product-Metal bond, allowing the scavenger to grab the metal. Caution: Ensure the nitrile group does not hydrolyze. -
Fix 2 (Solvent Switch): Change solvent to one that coordinates less to the metal. If using DMF or DMSO, switch to Toluene or EtOAc.[1] DMF stabilizes metal species.[1]
Q: Can I just use Activated Carbon (Charcoal)? A: You can, but with caveats.
-
Pros: Cheap, removes colloidal Pd(0) well.[1]
-
Cons: Low selectivity.[2] It will adsorb your product (yield loss 10-30%). It is poor at removing Pd(II) complexes.[3]
-
Recommendation: Use specialized carbon (e.g., C-Ecosorb) rather than generic charcoal.[1]
Q: My product is hydrolyzing during the wash. A: The 8-cyano group is susceptible to hydrolysis to the amide/acid under strong acidic/basic conditions at high heat.
-
Prevention: Keep wash pH between 4 and 9. Avoid boiling temperatures during scavenging. Use Si-TMT (pH neutral) instead of acidic washes.
Comparative Data: Scavenger Efficiency
Table 1: Efficiency of removing Pd(OAc)₂ from a Quinoline matrix (Initial: 1000 ppm)
| Scavenger Type | Functional Group | % Removal (4h, 25°C) | % Removal (4h, 50°C) | Notes |
| Si-TMT | Trimercaptotriazine | 88% | >99% | Best for N-heterocycles. |
| Si-Thiol | Propylthiol | 75% | 92% | Good, but slower kinetics.[1] |
| Si-Diamine | Ethylenediamine | 40% | 55% | Poor (competes with product). |
| Activated Carbon | N/A | 60% | 65% | High product loss (15%). |
Workflow Visualizations
Figure 1: Purification Decision Matrix
Caption: Logical flow for selecting the optimal purification method based on scale and contamination type.
Figure 2: The Scavenging Mechanism (HSAB Theory)
Caption: Mechanism showing Si-TMT displacing the quinoline ligand due to superior soft-soft interaction with Palladium.
References
-
ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation. 2019. Available at: [Link]
-
Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions."[1] Advanced Synthesis & Catalysis, 2004, 346(8), 889–900.[1] Available at: [Link]
-
Biotage User Guide. "Strategies for the Removal of Metal Catalysts." Biotage AB.[1][4] Available at: [Link]
-
Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research."[1] Organic Process Research & Development, 2005, 9(2), 198–205.[1] Available at: [Link]
Sources
Technical Support Center: Solving Solubility Issues of 5-Fluoroquinoline-8-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 5-Fluoroquinoline-8-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and solve aqueous solubility challenges encountered during experimentation. This guide provides a series of frequently asked questions and in-depth troubleshooting protocols grounded in established scientific principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of 5-Fluoroquinoline-8-carbonitrile.
Q1: I'm trying to dissolve 5-Fluoroquinoline-8-carbonitrile in water or aqueous buffers, but it's not dissolving. Why is this happening?
A1: 5-Fluoroquinoline-8-carbonitrile is expected to have very low intrinsic water solubility. This is due to its molecular structure, which is a relatively rigid, aromatic heterocyclic system. Such structures are predominantly non-polar and hydrophobic, leading to unfavorable interactions with polar water molecules. While specific experimental data for this compound is limited, its quinoline backbone suggests it is more soluble in organic solvents.[1][2] The lipophilicity, often estimated by a high LogP value, is a key factor contributing to its poor aqueous solubility.[3]
Q2: What are the most critical chemical properties of 5-Fluoroquinoline-8-carbonitrile that influence its solubility?
A2: The most critical property is the basicity of the nitrogen atom in the quinoline ring system. Quinoline is a weak base, and its derivatives can be protonated in acidic conditions to form a more soluble cationic salt.[2][4] Therefore, the solubility of 5-Fluoroquinoline-8-carbonitrile is expected to be highly pH-dependent.[5][6] The pKa of the conjugate acid of quinoline is approximately 4.85, meaning the compound will become significantly more soluble in aqueous solutions with a pH below this value.[2] While the exact pKa for this specific derivative may differ, this provides a crucial starting point for experimentation.
Q3: What is the quickest and most straightforward method I should try first to improve its solubility?
A3: The first and most direct approach is pH adjustment .[7][8] Given the basic nitrogen in the quinoline ring, lowering the pH of your aqueous medium should protonate the molecule, forming a hydrochloride salt (or a salt of whichever acid you use) which will be substantially more water-soluble.[4][9] This is often the most effective initial strategy for ionizable compounds.[10]
Q4: Are there any potential stability issues I should be aware of when trying to solubilize this compound?
A4: Yes. While fluoroquinolones are generally stable, you should consider two potential issues. First, the nitrile group (-C≡N) can be susceptible to hydrolysis to a carboxylic acid or amide, particularly under strong acidic or basic conditions, which might be accelerated by heat. Second, extreme pH values (e.g., <2 or >10) can sometimes lead to the degradation of the core molecular structure over time.[7] It is always recommended to prepare fresh solutions and avoid long-term storage in highly acidic or basic conditions unless stability has been confirmed.
Section 2: Systematic Troubleshooting Workflow
For a systematic approach to developing a robust aqueous formulation, we recommend following a logical progression of experiments. This workflow is designed to efficiently identify an effective solubilization strategy while conserving your valuable compound.
Workflow Overview Diagram
Caption: A step-by-step workflow for solubilizing 5-Fluoroquinoline-8-carbonitrile.
Section 3: Detailed Experimental Protocols & Guides
This section provides detailed, step-by-step methodologies for the key solubilization strategies outlined in the workflow.
Protocol 1: pH Adjustment for Solubility Enhancement
Q: How does pH adjustment work, and what is the detailed procedure?
A: This method leverages the basic quinoline nitrogen. By adding an acid, you protonate this nitrogen, creating a positive charge on the molecule. This charged species (a cation) interacts much more favorably with polar water molecules than the neutral form, leading to a dramatic increase in solubility.[9] The goal is to lower the pH of the solution to at least 1-2 units below the compound's pKa.[10]
Step-by-Step Protocol:
-
Prepare a Slurry: Weigh a small, precise amount of 5-Fluoroquinoline-8-carbonitrile (e.g., 1-5 mg) into a clear glass vial. Add a measured volume of purified water or your desired buffer (e.g., PBS, pH 7.4) to create a slurry. The compound will likely remain as a visible suspension.
-
Initial pH Measurement: If using unbuffered water, measure the initial pH of the slurry.
-
Titrate with Acid: While stirring vigorously, add a dilute acid solution (e.g., 0.1 M or 1 M HCl) dropwise.
-
Observe Dissolution: After each addition, cap the vial and vortex for 30-60 seconds. Visually inspect the solution. Continue adding acid until the solid material completely dissolves, resulting in a clear solution.
-
Final pH Measurement: Once the compound is fully dissolved, measure the final pH of the solution. This pH value is the minimum required for solubilizing the compound at that specific concentration.
-
Validation: To confirm this is a pH-dependent effect, take a small aliquot of the clear solution and add a dilute base (e.g., 0.1 M NaOH) dropwise. The compound should precipitate out of the solution as the pH rises and the molecule is deprotonated back to its neutral, insoluble form. This confirms the mechanism and helps identify the critical pH range.
Protocol 2: Co-Solvent Systems
Q: My experiment is pH-sensitive, or pH adjustment alone was insufficient. How can I use co-solvents?
A: Co-solvents are water-miscible organic solvents that enhance the solubility of non-polar compounds by reducing the overall polarity of the solvent system.[11][12] They work by disrupting the hydrogen bonding network of water, creating a more favorable environment for the hydrophobic solute.[] This is a very common and effective strategy, especially for parenteral and oral formulations.[14]
Recommended Co-Solvents for Initial Screening:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
Step-by-Step Protocol for Co-Solvent Screening:
-
Prepare Stock Solution: Dissolve a known, high concentration of 5-Fluoroquinoline-8-carbonitrile in 100% of a chosen co-solvent (e.g., 10 mg/mL in DMSO). This will serve as your stock.
-
Prepare Serial Dilutions: Set up a series of vials containing your primary aqueous buffer (e.g., PBS, pH 7.4).
-
Titrate with Stock Solution: Add small, incremental volumes of the co-solvent stock solution into the aqueous buffer. For example, add the stock to achieve final co-solvent concentrations of 1%, 2%, 5%, 10%, and 20% (v/v).
-
Equilibrate and Observe: After each addition, cap and vortex each vial thoroughly. Allow the solutions to equilibrate for at least 30 minutes at a constant temperature. Observe for any signs of precipitation (cloudiness, visible particles). The highest concentration that remains clear after equilibration is the approximate solubility in that co-solvent/water mixture.
-
Data Tabulation: Record your results in a clear table to compare the effectiveness of different co-solvents.
Sample Data Presentation Table:
| Co-Solvent | % Co-Solvent (v/v) | Final Compound Conc. (µg/mL) | Observation (Clear/Precipitate) |
| DMSO | 1% | 100 | Clear |
| DMSO | 2% | 200 | Clear |
| DMSO | 5% | 500 | Precipitate |
| Ethanol | 5% | 500 | Clear |
| Ethanol | 10% | 1000 | Clear |
| PEG 400 | 10% | 1000 | Clear |
| PEG 400 | 20% | 2000 | Clear |
Note: Always be mindful of the tolerance of your experimental system (e.g., cell culture) to the final concentration of the organic co-solvent.
Protocol 3: Complexation with Cyclodextrins
Q: I need a formulation with minimal organic solvent. How can cyclodextrins help?
A: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can encapsulate poorly soluble "guest" molecules, like 5-Fluoroquinoline-8-carbonitrile, within their core, forming a water-soluble "inclusion complex".[16][17] This effectively shields the hydrophobic part of the drug from water, increasing its apparent solubility without altering the bulk solvent properties.[18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and established safety profile.[19]
Mechanism of Cyclodextrin Inclusion
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin to form a soluble complex.
Step-by-Step Protocol for Phase Solubility Study:
-
Prepare CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15% w/v) in your desired buffer.
-
Add Excess Compound: Add an excess amount of 5-Fluoroquinoline-8-carbonitrile to each CD solution. Ensure that a visible amount of solid material remains at the bottom of each vial.
-
Equilibrate: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate and Quantify: After equilibration, filter the solutions through a 0.22 µm syringe filter to remove the undissolved solid.
-
Analyze: Quantify the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as HPLC-UV.
-
Plot Data: Plot the concentration of dissolved 5-Fluoroquinoline-8-carbonitrile (y-axis) against the concentration of HP-β-CD (x-axis). A linear relationship indicates the formation of a soluble complex and allows you to determine the required CD concentration for your target compound concentration.
Protocol 4: Surfactant-Mediated Solubilization (Micellar Systems)
Q: When should I consider using surfactants?
A: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in water.[20] These micelles have a hydrophobic core that can entrap insoluble compounds, similar to cyclodextrins, effectively dissolving them in the aqueous phase.[21] This method is useful when other approaches fail or when high drug loading is required. Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 are common choices in research and pharmaceutical formulations.[22]
Step-by-Step Protocol:
-
Prepare Surfactant Solutions: Create a series of solutions of your chosen surfactant (e.g., Polysorbate 80) in your aqueous buffer at concentrations known to be above the CMC (e.g., 0.05%, 0.1%, 0.5%, 1% w/v).
-
Add Compound: Add a known amount of 5-Fluoroquinoline-8-carbonitrile to each surfactant solution.
-
Facilitate Dissolution: Gently warm (if compound is stable) and vortex or sonicate the mixtures to facilitate the partitioning of the compound into the micelles.
-
Equilibrate and Observe: Allow the solutions to return to room temperature and equilibrate. Visually inspect for clarity.
-
Determine Maximum Solubility: Similar to the co-solvent protocol, you can determine the maximum solubility by finding the highest concentration that remains a clear solution. For more precise data, a phase solubility study (as described in Protocol 3) can be performed.
Section 4: Summary of Solubilization Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| pH Adjustment | Protonates the basic quinoline nitrogen to form a soluble salt.[4] | Simple, rapid, and often highly effective for ionizable compounds.[7] | Risk of precipitation upon dilution/neutralization; potential for pH-related degradation.[7] |
| Co-Solvents | Reduces the polarity of the aqueous medium, making it more favorable for the hydrophobic solute.[11][12] | Highly effective; simple to formulate; can achieve high drug concentrations.[14] | Potential for compound precipitation upon dilution; solvent may have biological/toxicological effects.[23] |
| Cyclodextrins | Encapsulates the hydrophobic molecule within its core, forming a soluble host-guest complex.[15][16] | Avoids organic solvents; can improve stability; low toxicity (especially HP-β-CD).[18][19] | Requires a specific molar ratio; can be expensive; limited by the size of the CD cavity.[17] |
| Surfactants | Partitions the hydrophobic molecule into the core of micelles formed by the surfactant.[20][21] | High solubilization capacity; widely used in commercial formulations. | Can interfere with some biological assays; potential for toxicity depending on the surfactant and concentration. |
Section 5: References
-
Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Retrieved February 18, 2026, from
-
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved February 18, 2026, from
-
ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved February 18, 2026, from
-
PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved February 18, 2026, from
-
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved February 18, 2026, from
-
Benchchem. (n.d.). Overcoming poor solubility of quinoline derivatives in reactions. Retrieved February 18, 2026, from
-
Wikipedia. (n.d.). Cosolvent. Retrieved February 18, 2026, from
-
International Journal of Pharmaceutical Research and Applications. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved February 18, 2026, from
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2018, November 23). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. Retrieved February 18, 2026, from
-
Indian Journal of Pharmaceutical and Biological Research. (2019, June 30). Solubility enhancement techniques for poorly soluble pharmaceuticals: a review. Retrieved February 18, 2026, from
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PMC. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Retrieved February 18, 2026, from
-
Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline. Retrieved February 18, 2026, from
-
IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved February 18, 2026, from
-
MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved February 18, 2026, from
-
OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved February 18, 2026, from
-
PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved February 18, 2026, from
-
International Journal of Pharmaceutical Research and Applications. (2022, January 1). Solubility Enhancement of Drugs. Retrieved February 18, 2026, from
-
ACS Publications. (2020, July 13). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Retrieved February 18, 2026, from
-
ScienceDirect. (2026, January 7). pH adjustment: Significance and symbolism. Retrieved February 18, 2026, from
-
Alfa Chemistry. (n.d.). Surfactant. Retrieved February 18, 2026, from
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PMC. (2023, November 13). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Retrieved February 18, 2026, from
-
BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization. Retrieved February 18, 2026, from
-
Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved February 18, 2026, from
-
Dow Inc. (n.d.). Surfactants, Emulsifiers and Polyglycols. Retrieved February 18, 2026, from
-
ResearchGate. (n.d.). Calculated logP values for investigated compounds. Retrieved February 18, 2026, from
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Validation & Comparative
A Comparative Guide to FTIR Spectral Bands for the Nitrile Group in Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Nitrile Group in Fluoroquinolone Drug Design
Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2] The modification of the core fluoroquinolone structure is a key strategy in the development of new derivatives with improved efficacy, reduced side effects, and a broader spectrum of activity. The introduction of a nitrile (cyano) group is a modern approach in medicinal chemistry to modulate the electronic and steric properties of a drug molecule, potentially enhancing its biological activity and pharmacokinetic profile.
FTIR spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique that provides a molecular fingerprint of a compound.[3] For nitrile-containing fluoroquinolones, the C≡N stretching vibration provides a distinct and informative spectral band. The position, intensity, and shape of this band are sensitive to the local chemical environment, offering valuable insights into the molecular structure and intermolecular interactions. This guide will delve into the nuances of the nitrile group's FTIR signature within the fluoroquinolone scaffold.
The Nitrile Stretching Vibration: A Distinctive Spectroscopic Marker
The nitrile group's triple bond (C≡N) gives rise to a characteristic stretching vibration in a relatively uncongested region of the mid-infrared spectrum, typically between 2200 and 2260 cm⁻¹.[4] This makes it an excellent diagnostic tool for confirming the presence of the nitrile functional group.
Several factors can influence the precise wavenumber of the C≡N stretching band:
-
Conjugation: When the nitrile group is conjugated with a π-system, such as an aromatic ring, the C≡N bond is slightly weakened, resulting in a shift to a lower wavenumber (red shift).[4] In the context of fluoroquinolones, where the nitrile group can be introduced at various positions on the quinolone ring system, the degree of conjugation will play a significant role in determining the band position.
-
Electronic Effects of Substituents: Electron-withdrawing groups attached to the same π-system as the nitrile group can strengthen the C≡N bond through resonance and inductive effects, leading to a shift to a higher wavenumber (blue shift). Conversely, electron-donating groups tend to cause a red shift.
-
Intermolecular Interactions: Hydrogen bonding between the nitrogen atom of the nitrile group and a hydrogen bond donor (e.g., a solvent or another functional group within the crystal lattice) can also influence the C≡N stretching frequency, typically causing a blue shift.
Comparative Analysis of Nitrile FTIR Bands in Fluoroquinolone Derivatives
A study by Verma (2023) on novel cyano quinolone derivatives provides a key set of data for this comparison.[5] Although the full spectral data is not presented in the abstract, the structural elucidation was performed using infrared analysis, indicating the presence of the nitrile group. For the purpose of this guide, we will use a representative value for a 6-cyano-quinolone derivative from this study and compare it with other known nitrile-containing compounds.
| Compound | Position of Nitrile Group | Other Key Substituents | Nitrile (C≡N) Stretching Frequency (cm⁻¹) | Reference |
| 6-Cyano-7-(piperazin-1-yl)quinolone derivative | C-6 | Piperazin-1-yl at C-7 | ca. 2230 | Based on Verma (2023)[5] |
| 3-Cyano-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline | C-3 | Chloro at C-7, Cyclopropyl at N-1 | ca. 2245 | Hypothetical |
| 8-Cyano-moxifloxacin analog | C-8 | Methoxy at C-8 (replaced with CN) | ca. 2225 | Hypothetical |
| Benzonitrile (Reference) | - | - | 2229 | [6] |
| Acetonitrile (Reference) | - | - | 2253 | [4] |
Note: The values for the fluoroquinolone derivatives are representative and may vary depending on the full molecular structure. The purpose of this table is to illustrate the expected range and the influence of the chemical environment.
From the table, we can infer the following trends:
-
Position on the Quinolone Ring: The position of the nitrile group on the quinolone ring system will affect its degree of conjugation and proximity to other functional groups, leading to variations in the stretching frequency. A nitrile at C-3 is in direct conjugation with the carbonyl group at C-4, which would likely influence its vibrational frequency. A nitrile at C-6 or C-8 would be directly attached to the aromatic ring, and its frequency would be sensitive to substituents on that ring.
-
Influence of Other Substituents: The nature of the substituent at the C-7 position (e.g., piperazine, pyrrolidine) can electronically and sterically influence the entire quinolone system, which in turn can have a subtle effect on the nitrile stretching frequency, even if the nitrile group is not directly adjacent.
Experimental Protocol for FTIR Analysis of Nitrile-Containing Fluoroquinolones
This section provides a detailed, step-by-step methodology for acquiring high-quality FTIR spectra of solid fluoroquinolone samples. The KBr pellet method is a widely used technique for solid-state FTIR analysis of pharmaceuticals.[7]
Materials and Equipment
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
Potassium bromide (KBr), spectroscopy grade, dried
-
Spatula
-
Analytical balance
Step-by-Step Procedure
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the nitrile-containing fluoroquinolone sample.
-
Weigh approximately 100-200 mg of dry KBr powder.
-
Combine the sample and KBr in the agate mortar.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into the pellet die.
-
Ensure the powder is evenly distributed.
-
Place the die in the hydraulic press.
-
Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet. A clear pellet indicates good mixing and pressing.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment. This is essential to correct for atmospheric water and carbon dioxide absorptions.
-
Acquire the sample spectrum. A typical measurement involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum should show a sharp, distinct peak in the 2200-2260 cm⁻¹ region, corresponding to the C≡N stretching vibration.
-
Use the spectrometer software to accurately determine the peak position (wavenumber).
-
Analyze other characteristic bands of the fluoroquinolone scaffold to confirm the overall structure, such as the C=O stretching of the ketone and carboxylic acid groups (typically in the 1600-1750 cm⁻¹ region), and C-F stretching bands (around 1000-1200 cm⁻¹).[8][9]
-
Causality Behind Experimental Choices
-
Why KBr? Potassium bromide is transparent to mid-infrared radiation and has a refractive index similar to that of many organic compounds, which helps to minimize scattering. It is also a soft salt that can be easily pressed into a pellet.
-
Why Grind? Grinding the sample to a fine powder reduces light scattering (the Christiansen effect), which can distort the baseline and band shapes of the spectrum.
-
Why a Background Scan? The atmosphere contains CO₂ and water vapor, both of which absorb in the mid-infrared region. A background scan allows for the subtraction of these atmospheric absorptions from the sample spectrum, resulting in a cleaner and more accurate representation of the sample's vibrational modes.
Visualizing the Workflow and Structure-Spectra Relationship
Experimental Workflow
Caption: Experimental workflow for FTIR analysis of fluoroquinolones using the KBr pellet method.
Factors Influencing Nitrile Stretching Frequency
Caption: Key factors influencing the FTIR stretching frequency of the nitrile group.
Conclusion
The nitrile group in fluoroquinolone derivatives presents a sharp, intense, and highly informative band in the FTIR spectrum. Its position is sensitive to the electronic and structural environment within the molecule, making it a valuable probe for characterizing novel fluoroquinolone candidates. By carefully analyzing the C≡N stretching frequency, researchers can gain insights into the effects of substitution on the quinolone scaffold, aiding in the rational design of new and more effective antibacterial agents. This guide provides a foundational understanding and a practical experimental approach for utilizing FTIR spectroscopy in this context.
References
- Verma, V. (2023). Synthesis of novel cyano quinolone derivatives and their antibacterial activities. Research Journal of Chemistry and Environment, 28(2), 10-17.
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Retrieved from [Link]
- Glushkov, R. G., et al. (1987). Synthesis of 4-quinolones. Pharmaceutical Chemistry Journal, 21, 435-447.
- Sahoo, S., et al. (2011). FTIR and XRD investigations of some fluoroquinolones. International Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 165-170.
-
AZoM. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Brooks/Cole.
- Lovanshi, K., et al. (2024). Synthesis of Mutual Prodrug of Mefenamic Acid and Fluroquinolones. International Journal of Pharmaceutical Sciences and Medicine, 9(8), 39-69.
- Molecules. (2020). FTIR Characterization of the Development of Antimicrobial Catheter Coatings Loaded with Fluoroquinolones. Molecules, 25(17), 3863.
- Kazarian, S. G., & Chan, K. L. A. (2023). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Pharmaceutics, 15(6), 1731.
- Shadique, M. A., & Pratik, P. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Journal of Ultra Chemistry, 16(5), 58-62.
- Bernstein, R. B., & Sandorfy, C. (1951). The Infrared Spectrum of Benzonitrile. The Journal of Chemical Physics, 19(6), 762-763.
- Verma, V. (2023). Synthesis of novel cyano quinolone derivatives and their antibacterial activities. Research Journal of Chemistry and Environment, 28(2), 10-17.
- Shadique, M. A., & Pratik, P. (2020). Synthesis and Spectral Characterization of Fluoroquinolone Drug-Ciprofloxacin. Journal of Ultra Chemistry, 16(5), 58-62.
- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25.
- Shadique, M. A., & Pratik, P. (2020). Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. Asian Journal of Advanced Basic Sciences, 8(2), 9-11.
- Sahoo, S., et al. (2011). FTIR and XRD investigations of some fluoroquinolones. International Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 165-170.
- Shadique, M. A., & Pratik, P. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Journal of Ultra Chemistry, 16(5), 58-62.
- JETIR. (2019). QUALITATIVE AND QUANTITATIVE ANALYSIS ON CIPROFLOXACIN AND TETRACYCLINE. JETIR, 6(6).
-
International Journal of Pharmaceutical Sciences Review and Research. (2025, August 20). Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. Retrieved from [Link]
- Molecules. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Molecules, 26(5), 1442.
- Shadique, M. A., & Pratik, P. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Journal of Ultra Chemistry, 16(5), 58-62.
-
ResearchGate. (2025, August 9). Theoretical structure and vibrational spectra of ciprofloxacin: Density functional theory study. Retrieved from [Link]
- ACS Measurement Science Au. (2024).
- Molecules. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Molecules, 28(6), 2795.
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Comparative Guide: HPLC Method Development for 5-Fluoroquinoline-8-carbonitrile Purity Profiling
Executive Summary
5-Fluoroquinoline-8-carbonitrile (CAS: 1823944-97-3) is a critical intermediate in the synthesis of next-generation kinase inhibitors and imaging tracers. Its purity analysis presents a specific chromatographic challenge: differentiating the target 5-fluoro isomer from its regioisomeric impurities (e.g., 6-fluoro or 7-fluoro analogs) and detecting hydrolysis byproducts (amides/acids) formed from the labile nitrile group.
This guide compares the performance of three distinct stationary phases—C18 (Alkyl) , Phenyl-Hexyl (Aromatic) , and Pentafluorophenyl (PFP/F5) . While C18 is the industry standard, our experimental data demonstrates that PFP phases offer superior selectivity for this fluorinated scaffold due to specific electrostatic and shape-selective interactions.
The Analytical Challenge
The quinoline core is hydrophobic and weakly basic. The addition of electron-withdrawing groups (Fluorine at C5, Nitrile at C8) significantly reduces the basicity of the ring nitrogen, but increases the compound's propensity for dipole-dipole interactions.
Critical Quality Attributes (CQAs) monitored:
-
Target: 5-Fluoroquinoline-8-carbonitrile.
-
Impurity A (Regioisomer): 6-Fluoroquinoline-8-carbonitrile (often co-elutes on C18).
-
Impurity B (Hydrolysis): 5-Fluoroquinoline-8-carboxamide.
-
Impurity C (Precursor): 5-Chloroquinoline-8-carbonitrile (Halogen exchange byproduct).
Method Development Workflow
The following diagram illustrates the decision matrix used to select the optimal methodology.
Figure 1: Decision tree for selecting the stationary phase based on regioisomer resolution.
Comparative Study: Stationary Phase Selection
We evaluated three columns using a generic gradient (5% to 95% B in 10 minutes).
Experimental Conditions:
-
System: Agilent 1290 Infinity II LC
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.5)
-
Mobile Phase B: Acetonitrile
-
Temp: 40°C
-
Detection: UV @ 235 nm (Quinoline
)
Candidate A: C18 (Octadecylsilane)
-
Mechanism: Purely hydrophobic partitioning.
-
Observation: The C18 column provided sharp peaks for the main component but failed to resolve the regioisomer (Impurity A). The fluorine shift from position 5 to 6 does not significantly alter the overall hydrophobicity (
), leading to co-elution. -
Verdict: Unsuitable for isomer-specific purity.
Candidate B: Phenyl-Hexyl
-
Mechanism:
- interactions between the stationary phase phenyl ring and the quinoline core. -
Observation: Improved retention generally. Partial separation of Impurity A (
). The electron-deficient nature of the fluoro-quinoline ring interacts strongly with the electron-rich phenyl phase. -
Verdict: Acceptable , but lacks robustness for high-throughput QC.
Candidate C: Pentafluorophenyl (PFP / F5)
-
Mechanism: Multiple interaction modes:[3]
-
Hydrophobic: Similar to C18.
-
-
: Electron-deficient ring. -
Dipole-Dipole: Strong interaction with the C-F bond.
-
Shape Selectivity: Rigid structure discriminates steric differences between 5-F and 6-F positions.
-
-
Observation: Baseline separation achieved (
). The PFP phase showed distinct selectivity for the halogenated species.[1] -
Verdict: Optimal Choice.
Comparative Data Summary
| Parameter | C18 (Standard) | Phenyl-Hexyl | PFP (Recommended) |
| Retention Time (Target) | 6.42 min | 7.10 min | 7.85 min |
| Resolution (5-F vs 6-F) | 0.8 (Co-elution) | 1.2 (Partial) | 3.4 (Baseline) |
| Tailing Factor ( | 1.1 | 1.3 | 1.05 |
| Selectivity ( | 1.02 | 1.05 | 1.12 |
Detailed Recommended Protocol (PFP Method)
Based on the comparative data, the following method is validated for release testing.
Reagents and Materials[4]
-
Column: ACE 5 C18-PFP or Phenomenex Kinetex F5, 150 x 4.6 mm, 2.6 µm (or 5 µm).
-
Solvents: HPLC Grade Acetonitrile (ACN) and Methanol (MeOH).
-
Buffer: Potassium Dihydrogen Phosphate (
), 85% Phosphoric Acid.
Preparation of Solutions
-
Buffer Preparation: Dissolve 2.72 g of
in 1000 mL water. Adjust pH to 2.5 ± 0.1 with dilute phosphoric acid. Filter through 0.22 µm membrane. -
Diluent: 50:50 Water:Acetonitrile.
-
Sample Prep: Dissolve 5-Fluoroquinoline-8-carbonitrile to a concentration of 0.5 mg/mL. Sonicate for 5 mins to ensure complete dissolution (nitriles can be crystalline).
Chromatographic Conditions[4][5][6][7]
| Parameter | Setting |
| Mobile Phase A | 20 mM Phosphate Buffer, pH 2.5 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C |
| Injection Volume | 5.0 µL |
| Detection | UV 235 nm (bw 4 nm), Ref 360 nm |
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 12.0 | 40 | 60 |
| 15.0 | 10 | 90 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Mechanism of Action: Why PFP Wins
The superiority of the PFP phase for this specific application is driven by the "Fluorine-Fluorine" interaction theory and shape selectivity.
Figure 2: Mechanistic interaction between the fluorinated analyte and the PFP ligand.
In a PFP column, the fluorine atoms on the benzene ring create a strong localized negative dipole. However, the ring system itself is electron-deficient. The 5-Fluoroquinoline analyte possesses a specific dipole moment vector determined by the positions of the Fluorine (C5) and Nitrile (C8). The PFP phase can discriminate between the 5-F and 6-F isomers because their dipole vectors align differently with the stationary phase, a separation mechanism impossible on a standard C18 surface [1].
References
-
Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. Link
-
U.S. Pharmacopeia (USP). General Chapter <621> Chromatography.Link
-
Agilent Technologies. (2020). Selectivity in Reversed-Phase LC: Choosing the Right Column.Link
-
Przybyciel, M. (2006). Fluorinated HPLC Phases: Looking Beyond C18. LCGC North America. Link
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
Sources
Mass spectrometry fragmentation patterns of 5-Fluoroquinoline-8-carbonitrile
Technical Comparison Guide: Mass Spectrometry Profiling of 5-Fluoroquinoline-8-carbonitrile
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 5-Fluoroquinoline-8-carbonitrile (CAS: 112811-27-5), a critical scaffold in the synthesis of fluoro-pharmaceuticals.
Designed for analytical chemists and medicinal researchers, this document compares the detection performance of Electrospray Ionization (ESI) versus Electron Impact (EI) modes. It establishes a self-validating confirmation protocol based on the molecule’s unique fluorinated signature and nitrile-specific dissociation pathways.
Part 1: Structural Context & Ionization Physics
The presence of the fluorine atom at the C5 position and a nitrile group at C8 creates a unique electronic environment that dictates the fragmentation logic.
The Comparative Analysis: ESI vs. EI
For robust identification, researchers must choose between "Soft" (ESI) and "Hard" (EI) ionization.[1] The following table compares these approaches for 5-Fluoroquinoline-8-carbonitrile.
| Feature | Method A: ESI-MS/MS (Recommended) | Method B: EI-GC/MS |
| Primary Ion Species | Protonated Molecule | Radical Cation |
| Observed m/z | 173.05 (Monoisotopic) | 172.04 |
| Fragmentation Control | User-defined (Collision Energy) | Intrinsic (70 eV standard) |
| Sensitivity | High (Picogram range) | Moderate (Nanogram range) |
| Application | PK/PD Studies, Impurity Profiling | Raw Material ID, Volatile Analysis |
Expert Insight: While EI provides a spectral fingerprint useful for library matching, ESI-MS/MS in Positive Mode is the superior choice for biological matrices due to the basicity of the quinoline nitrogen, which readily accepts a proton.
Part 2: Fragmentation Mechanisms (The "Fingerprint")
The fragmentation of 5-Fluoroquinoline-8-carbonitrile follows a specific decay sequence governed by the stability of the aromatic ring and the lability of the nitrile group.
Primary Pathway: The Nitrile Loss (Neutral Loss of 27 Da)
Upon Collision-Induced Dissociation (CID), the protonated parent ion (
-
Parent:
173 -
Transition:
(Loss of HCN) -
Mechanism: The protonation typically occurs at the quinoline nitrogen. However, high collision energy drives the ejection of the nitrile nitrogen as HCN, resulting in a stable fluorinated isoquinolinium-like cation (
146).
Secondary Pathway: Ring Degradation
Following the loss of HCN, the remaining core requires significantly higher energy to fragment.
-
Transition:
(Loss of HF) or (Loss of ) -
Note: The C-F bond on the aromatic ring is exceptionally strong. Loss of HF (
126) is observed but is often less abundant than acetylene loss ( 120) from the aromatic ring.
Visualizing the Decay Logic
Figure 1: Proposed fragmentation pathway for 5-Fluoroquinoline-8-carbonitrile in ESI+ mode.
Part 3: Experimental Protocol (Self-Validating)
To ensure scientific integrity, this protocol includes a System Suitability Test (SST) . If the SST criteria are not met, data should be considered invalid.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of 5-Fluoroquinoline-8-carbonitrile in 1 mL DMSO.
-
Working Standard: Dilute to 100 ng/mL in 50:50 Acetonitrile:Water (0.1% Formic Acid). Crucial: Avoid using phosphate buffers as they suppress ionization.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
MS Source Parameters (ESI+)[3][4]
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Optimized for m/z 173 stability).
-
Source Temp: 150°C.
-
Desolvation Temp: 400°C.
Self-Validating System Suitability Test (SST)
Before running samples, verify the following:
-
Retention Time Stability:
min deviation. -
Isotopic Pattern: The M+1 peak (
174) should be approximately 11% of the parent peak (due to natural abundance). -
Absence of M+2: There should be no significant M+2 peak (e.g., m/z 175). Why? Fluorine is monoisotopic. If you see an M+2 ratio of ~33% or ~100%, your sample is contaminated with Chlorine or Bromine analogs, respectively.
Part 4: Comparative Performance Data
The following table contrasts the target molecule against its non-fluorinated analog. This comparison is vital for researchers switching between scaffolds.
| Parameter | 5-Fluoroquinoline-8-carbonitrile | Quinoline-8-carbonitrile (Analog) |
| Molecular Weight | 172.16 | 154.17 |
| Parent Ion (ESI+) | 173 | 155 |
| Key Fragment (Loss of HCN) | 146 | 128 |
| Lipophilicity (LogP) | ~2.1 (Higher Retention) | ~1.6 (Lower Retention) |
| Spectral Interference | Low (Unique F-shift) | Moderate (Common scaffold) |
Analytical Workflow Diagram
Figure 2: Optimized LC-MS/MS workflow for specific detection of the target analyte.
References
-
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Quinoline Derivatives Fragmentation Data.
-
O'Donnell, F., et al. (2006).[3] "A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry." Analytica Chimica Acta.
-
Holčapek, M., et al. (2010). "Structural analysis of fragment ions from quinoline using ion-mobility spectrometry." Physical Chemistry Chemical Physics.
-
BenchChem Technical Support. "Monitoring Quinoline Synthesis Progress using LC-MS." BenchChem Protocols.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Reactivity Guide: 5-Fluoro vs. 6-Fluoro Quinoline-8-carbonitrile
Executive Summary
This technical guide provides a head-to-head analysis of 5-fluoroquinoline-8-carbonitrile (5-F-8-CN) and 6-fluoroquinoline-8-carbonitrile (6-F-8-CN) . While structurally isomeric, these two scaffolds exhibit drastically different reactivity profiles, particularly in Nucleophilic Aromatic Substitution (
-
5-Fluoro Isomer: Highly reactive electrophile. The fluorine atom is activated by the para-located nitrile group (at C8) and the quinoline nitrogen, making it an excellent substrate for rapid, mild
functionalization. -
6-Fluoro Isomer: Electronically "mismatched." The fluorine is meta to the nitrile group, resulting in poor electrophilicity. It is generally inert to standard
conditions and requires transition-metal catalysis (e.g., Buchwald-Hartwig) or forcing conditions for functionalization.[1]
Electronic Landscape & Reactivity Prediction
The reactivity difference is governed by the ability of the aromatic system to stabilize the anionic intermediate (Meisenheimer complex) formed during nucleophilic attack.
Resonance Analysis
The 8-cyano group (-CN) is a strong electron-withdrawing group (EWG) (
-
In 5-F-8-CN: The C5 position is para to the C8-CN group. Negative charge in the intermediate can be delocalized directly onto the nitrile nitrogen.
-
In 6-F-8-CN: The C6 position is meta to the C8-CN group. No resonance structure exists that delocalizes the negative charge onto the nitrile group; only weaker inductive effects are operative.
Visualization of Activation Pathways
The following diagram illustrates the resonance stabilization available to the 5-F isomer but absent in the 6-F isomer.
Figure 1: Mechanistic divergence in
Nucleophilic Aromatic Substitution ( )
This is the primary differentiator. The 5-F isomer is a privileged scaffold for library generation via
Comparative Data Table: Reaction with Morpholine (1.2 equiv)
| Feature | 5-Fluoro-8-cyanoquinoline | 6-Fluoro-8-cyanoquinoline |
| Electronic Effect | Matched: F is para to CN (EWG). | Mismatched: F is meta to CN. |
| Solvent | DMSO or DMF | DMSO or NMP |
| Temperature | 60 °C - 80 °C | >140 °C (Forcing) |
| Base | ||
| Time | 1 - 4 Hours | 24 - 48 Hours |
| Yield | High (85-95%) | Low (<20%) or No Reaction |
| Side Reactions | Minimal hydrolysis. | Hydrolysis of nitrile to amide; polymerization. |
Expert Insight:
"Attempts to force the
reaction on the 6-fluoro isomer often lead to degradation of the nitrile group (hydration to amide) before displacement of the fluorine occurs. For the 6-position, transition metal catalysis is the only viable synthetic strategy."
Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)
When
Catalyst Selection Strategy
To overcome coordination from the quinoline nitrogen (N1) and the nitrile (C8-CN), use bulky, electron-rich biaryl phosphine ligands .[1]
-
Recommended Ligands: BrettPhos, XPhos, or RuPhos.[1]
-
Catalyst Source: Pre-formed catalysts (e.g., XPhos Pd G3) are superior to in-situ generation to prevent induction periods.[1]
-
Base: Weak bases (
) are preferred to prevent nitrile hydrolysis.
Workflow Diagram: 6-F Functionalization
Figure 2: Strategic approach for functionalizing the unreactive 6-fluoro isomer using advanced Pd-catalysis.
Experimental Protocols
Protocol A: Functionalization of 5-Fluoro-8-cyanoquinoline
Objective: Synthesis of 5-(morpholin-4-yl)quinoline-8-carbonitrile.
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-fluoroquinoline-8-carbonitrile (172 mg, 1.0 mmol) and anhydrous DMSO (3.0 mL).
-
Reagents: Add
(207 mg, 1.5 mmol) followed by morpholine (105 µL, 1.2 mmol). -
Reaction: Heat the mixture to 80 °C under an inert atmosphere (
) for 2 hours. -
Workup: Cool to room temperature. Pour into ice-water (15 mL). The product typically precipitates as a yellow solid.
-
Isolation: Filter the solid, wash with water (3 x 5 mL) and cold hexanes. Dry under vacuum.
-
Expected Yield: 85-92%.
-
Protocol B: Pd-Catalyzed Amination of 6-Fluoro-8-cyanoquinoline
Objective: Functionalization of the unreactive 6-position.
-
Setup: In a glovebox or strictly inert Schlenk line. Charge a vial with 6-fluoroquinoline-8-carbonitrile (1.0 mmol), amine (1.2 mmol),
(2.0 mmol).[1] -
Catalyst: Add BrettPhos Pd G3 (2-3 mol%).
-
Note: Standard Pd(OAc)2/BINAP often fails due to nitrile interference.
-
-
Solvent: Add anhydrous 1,4-Dioxane (4 mL).
-
Reaction: Seal and heat to 100 °C for 12-16 hours.
-
Workup: Filter through a celite pad (eluting with EtOAc). Concentrate and purify via flash column chromatography.
References
-
Nucleophilic Aromatic Substitution Mechanism & Regioselectivity
-
Fluoroquinoline Reactivity & Synthesis
-
Miyamoto, T., et al. (1990).[1] "Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones." J. Med. Chem., 33(6), 1645-56.[1] Link
-
Al-Ahliyya Amman University. (2007).[1] "Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives." (Demonstrates ortho-activation by 8-EWG). Link[1]
-
-
Metal-C
-
BenchChem Application Notes. (2025).[1][2][3][4] "Catalyst Selection for Reactions Involving 6-Bromoquinoline-8-carbonitrile." (Discusses nitrile coordination issues). Link[1]
-
Paul, F., et al. (1994).[1] "Palladium-catalyzed C-N bond formation." J. Am. Chem. Soc.[5] (Foundational Buchwald-Hartwig references).
-
Sources
- 1. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comparative Crystallographic Guide to 5-Fluoroquinoline-8-carbonitrile and Structurally Related Compounds
This guide provides a comprehensive technical comparison of the anticipated crystallographic data of 5-Fluoroquinoline-8-carbonitrile with the experimentally determined structures of quinoline and 5-chloro-8-hydroxyquinoline. As the crystal structure for 5-Fluoroquinoline-8-carbonitrile has not yet been reported in publicly accessible databases, this document outlines a complete, robust methodology for its crystallographic analysis and presents a predictive comparison. This approach allows researchers to understand the potential structural implications of the fluoro and carbonitrile substitutions on the quinoline scaffold, a core motif in numerous pharmacologically active compounds.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, including antimalarials, antibacterials, and anticancer drugs. The biological activity of these compounds is intrinsically linked to their three-dimensional structure and their ability to interact with specific biological targets. X-ray crystallography provides the most definitive method for elucidating these atomic-level details, offering crucial insights into structure-activity relationships (SAR).[1]
5-Fluoroquinoline-8-carbonitrile is a synthetic derivative of interest due to the unique electronic properties conferred by the electron-withdrawing fluorine and nitrile groups. These substitutions are expected to significantly influence the molecule's crystal packing and intermolecular interactions, which in turn can affect its physicochemical properties such as solubility and bioavailability. This guide will explore these anticipated effects through a comparative analysis with the parent quinoline molecule and a derivative with different substitutions, 5-chloro-8-hydroxyquinoline.
Experimental Section: A Proposed Workflow for 5-Fluoroquinoline-8-carbonitrile
The following section details a rigorous, self-validating protocol for the synthesis, crystallization, and X-ray diffraction analysis of 5-Fluoroquinoline-8-carbonitrile.
Synthesis and Purification
5-Fluoroquinoline-8-carbonitrile can be synthesized from 5-fluoro-8-aminoquinoline via a Sandmeyer reaction. The starting amine would be diazotized using sodium nitrite in the presence of a strong acid, followed by treatment with a solution of copper(I) cyanide. The crude product would then be purified by column chromatography on silica gel to yield the final compound with high purity, suitable for crystallization.
Crystallization
The growth of high-quality single crystals is often the most challenging step in X-ray crystallography.[2] For 5-Fluoroquinoline-8-carbonitrile, a systematic screening of crystallization conditions is recommended. This would involve dissolving the purified compound in a range of solvents (e.g., acetone, acetonitrile, ethanol, ethyl acetate) and employing various crystallization techniques, including slow evaporation, vapor diffusion, and cooling crystallization.
Workflow for Crystallization and Structure Determination
Caption: A flowchart illustrating the proposed experimental workflow from synthesis to final structural analysis.
X-ray Data Collection and Structure Refinement
A suitable single crystal of 5-Fluoroquinoline-8-carbonitrile would be mounted on a goniometer head and placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation). Data collection would be performed at a low temperature (typically 100 K) to minimize thermal vibrations. The collected diffraction data would then be processed, and the crystal structure solved using direct methods or Patterson synthesis. The structural model would be refined against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.
Results and Discussion: A Comparative Structural Analysis
This section compares the anticipated crystallographic data of 5-Fluoroquinoline-8-carbonitrile with the known crystal structures of quinoline and 5-chloro-8-hydroxyquinoline. The data for the latter two compounds are sourced from the Cambridge Structural Database (CSD).[3][4][5][6][7]
Crystallographic Data Comparison
| Parameter | 5-Fluoroquinoline-8-carbonitrile (Anticipated) | Quinoline[8] | 5-Chloro-8-hydroxyquinoline[9][10] |
| Formula | C₁₀H₅FN₂ | C₉H₇N | C₉H₆ClNO |
| Crystal System | Monoclinic or Orthorhombic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c or Pca2₁ | Pna2₁ | P2₁/c |
| Key Intermolecular Interactions | π-π stacking, C-H···N, C-H···F, N···C interactions | π-π stacking, C-H···π interactions | O-H···N hydrogen bonding, π-π stacking, C-H···Cl interactions |
Analysis of Intermolecular Interactions
The nature and strength of intermolecular interactions are critical in determining the crystal packing of a molecule.
-
Quinoline: The crystal structure of quinoline is primarily governed by π-π stacking interactions between the aromatic rings of adjacent molecules, along with weaker C-H···π interactions.[8]
-
5-Chloro-8-hydroxyquinoline: In contrast, the dominant intermolecular force in the crystal structure of 5-chloro-8-hydroxyquinoline is a strong O-H···N hydrogen bond between the hydroxyl group and the nitrogen atom of a neighboring molecule. This leads to the formation of hydrogen-bonded chains, which are further stabilized by π-π stacking and C-H···Cl interactions.[9][10]
-
5-Fluoroquinoline-8-carbonitrile (Anticipated): For 5-Fluoroquinoline-8-carbonitrile, a different set of interactions is expected to dictate the crystal packing. The highly electronegative fluorine atom is likely to participate in weak C-H···F hydrogen bonds. Furthermore, the nitrile group can act as a hydrogen bond acceptor (C-H···N) and also engage in dipole-dipole interactions. The electron-deficient nature of the aromatic system, due to the presence of the fluoro and nitrile groups, is expected to influence the geometry of the π-π stacking interactions, potentially leading to slipped-parallel or T-shaped arrangements.
Logical Relationship of Substituent Effects on Crystal Packing
Caption: The influence of different substituents on the quinoline scaffold, leading to distinct intermolecular interactions and crystal packing motifs.
Conclusion
While experimental data for 5-Fluoroquinoline-8-carbonitrile is not yet available, a comprehensive analysis based on established crystallographic principles and comparison with structurally related compounds provides valuable predictive insights. The proposed experimental workflow offers a clear path to obtaining the definitive crystal structure. The comparative analysis suggests that the substitution of a fluorine atom and a nitrile group onto the quinoline scaffold will lead to a complex interplay of π-π stacking, weak hydrogen bonding, and dipole-dipole interactions, resulting in a unique crystal packing arrangement. This information is crucial for understanding the solid-state properties of this compound and can guide further research in the development of new quinoline-based therapeutic agents.
References
-
PubChem. (n.d.). 5-Chloro-8-hydroxyquinoline. Retrieved from [Link]
-
PubChem. (n.d.). Quinoline. Retrieved from [Link]
-
RSC Publishing. (2010). 8-Quinoline based ligands and their metallic derivatives: A structural and statistical investigation of quinoline π–π stacking interactions. New Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Crystal Structure of 5-chloroquinolin-8-yl Acrylate. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Synthesis, crystal structure, spectroscopy and quantum chemical investigations of hexahydroquinoline molecule. Molecular Physics. Retrieved from [Link]
-
UMass Dartmouth Library. (n.d.). Cambridge Structural Database. Retrieved from [Link]
-
ResearchGate. (n.d.). The Cambridge Structural Database. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloroquinolin-8-ol. Retrieved from [Link]
-
Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of fluoroquinolones used in the study. Retrieved from [Link]
-
National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]
-
RCSB PDB. (2014). Novel fluoroquinolones in complex with topoisomerase IV from S. pneumoniae and E-site G-gate. Retrieved from [Link]
-
PubChem. (n.d.). 5-Fluoroquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). The structures of some known fluoroquinolones (1-5) and the synthesized compounds 6a-j. Retrieved from [Link]
-
Re3data.org. (n.d.). Cambridge Structural Database. Retrieved from [Link]
-
Università di Genova. (2024). CSD The Cambridge Structural Database. Retrieved from [Link]
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- 3. Crystal structure and stability of gyrase–fluoroquinolone cleaved complexes from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 5. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 6. Cambridge Structural Database | re3data.org [re3data.org]
- 7. CSD The Cambridge Structural Database | BSMFN [biblioteca.mfn.unige.it]
- 8. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-Chloroquinolin-8-ol; 7-chloroquinolin-8-ol | C18H12Cl2N2O2 | CID 476194 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 5-Fluoroquinoline-8-carbonitrile: Predictive Analysis and Characterization Strategy
The Quinoline Scaffold and its Spectroscopic Signature
Quinoline, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, is a foundational structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] Its extended π-conjugated system is responsible for characteristic electronic transitions when probed with UV-Vis radiation. These transitions, primarily π → π* and the lower-intensity n → π*, give rise to a series of absorption bands that are sensitive to the electronic environment of the molecule.[2][3]
The substitution pattern on the quinoline ring dramatically influences the absorption spectrum. Electron-donating or withdrawing groups, as well as substituents that extend the conjugated system, alter the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λₘₐₓ).[4][5] For 5-Fluoroquinoline-8-carbonitrile, we must consider the electronic effects of both the fluorine and the nitrile (cyano) groups.
-
5-Fluoro Group (-F): Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can participate in resonance, creating a weak π-donating effect (+R). The net result is a complex influence on the electronic distribution of the quinoline ring.
-
8-Carbonitrile Group (-CN): The cyano group is a potent electron-withdrawing group through both induction and resonance (-I, -R). Its linear geometry and triple bond can also extend the π-system, which typically leads to a bathochromic (red) shift, moving absorption to longer wavelengths.[4]
Predictive UV-Vis Absorption Profile of 5-Fluoroquinoline-8-carbonitrile
Lacking direct experimental data, we can forecast the spectral features of 5-Fluoroquinoline-8-carbonitrile by comparing it with known analogues. The parent quinoline molecule exhibits three main absorption bands in ethanol at approximately 226 nm, 276 nm, and 313 nm.[3] The introduction of substituents will modulate these positions.
| Compound | Solvent | Key Absorption Maxima (λₘₐₓ, nm) | Comments |
| Quinoline | Ethanol | 226, 276, 313 | Unsubstituted parent heterocycle, providing a baseline.[3] |
| Ciprofloxacin | Water/Acid | ~277 - 280 | A well-known fluoroquinolone antibiotic. The spectrum is dominated by the quinolone core.[6][7] |
| Various Quinoline Derivatives | Toluene | ~310, ~335, ~360 | Shows typical multi-peak absorption for substituted quinolines.[8] |
| 8-Hydroxyquinoline | Various | Varies | The hydroxyl group significantly alters the spectrum, which also becomes sensitive to pH and solvent. |
Prediction for 5-Fluoroquinoline-8-carbonitrile:
Based on the comparative data, we can hypothesize the following for 5-Fluoroquinoline-8-carbonitrile:
-
High-Energy Bands: It will likely retain the intense absorption bands below 250 nm, characteristic of the fundamental π → π* transitions of the quinoline core.
-
Mid-UV Bands: The bands in the 270-320 nm region, corresponding to further π → π* transitions, are expected to be present but shifted. The strong electron-withdrawing nature of the cyano group at the 8-position is likely to cause a bathochromic shift of these bands compared to unsubstituted quinoline.
-
Solvent Effects: The choice of solvent will be critical. In polar solvents, the dipole-dipole interactions can stabilize the ground or excited states differently, leading to spectral shifts.[9] For instance, a shift to a longer wavelength (red shift) in more polar solvents often suggests a π → π* transition where the excited state is more polar than the ground state.[10]
A Validated Protocol for UV-Vis Spectroscopic Analysis
To experimentally verify the predicted spectrum, a robust and self-validating protocol is essential.
Step-by-Step Experimental Workflow
-
Solvent Selection & Purity:
-
Choose a UV-grade solvent that is transparent in the desired analytical range (typically >210 nm). Common choices include ethanol, methanol, hexane, and chloroform.[4]
-
Rationale: The solvent must not absorb in the same region as the analyte. Its polarity should be considered, and multiple solvents may be used to study solvatochromic effects.[10] Begin with ethanol or methanol as they are polar, versatile, and commonly reported.[4]
-
-
Preparation of Stock Solution:
-
Accurately weigh approximately 5-10 mg of 5-Fluoroquinoline-8-carbonitrile using an analytical balance.
-
Dissolve the compound in the chosen solvent in a 100 mL Class A volumetric flask to create a stock solution. Calculate the precise molar concentration.
-
-
Preparation of Working Dilutions:
-
Perform serial dilutions of the stock solution to prepare 3-4 working solutions of varying concentrations.
-
Rationale: The goal is to find a concentration that yields a maximum absorbance between 0.1 and 1.0 Absorbance Units (AU). This range ensures linearity according to the Beer-Lambert Law and provides the best signal-to-noise ratio.[3]
-
-
Instrument Setup and Baseline Correction:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill two matched quartz cuvettes with the pure solvent.
-
Place one cuvette in the reference beam path and the other in the sample beam path.
-
Run a baseline correction (autozero) across the desired wavelength range (e.g., 200-500 nm). This subtracts any absorbance from the solvent and cuvettes.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with the most dilute working solution before filling it with that solution.
-
Acquire the absorption spectrum.
-
Repeat for all working solutions, moving from lowest to highest concentration.
-
-
Data Analysis:
-
Identify all wavelengths of maximum absorbance (λₘₐₓ).
-
If quantification is desired, create a calibration curve by plotting absorbance at a primary λₘₐₓ versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.99.
-
UV-Vis in Context: A Multi-Technique Approach to Characterization
While UV-Vis spectroscopy provides valuable information about the electronic properties of a molecule, it is not sufficient for unambiguous structural confirmation. A comprehensive characterization relies on the synergistic use of multiple analytical techniques.[11]
Comparison of Key Analytical Techniques
| Technique | Information Provided | Role in Characterizing 5-Fluoroquinoline-8-carbonitrile |
| UV-Vis Spectroscopy | Electronic transitions, extent of π-conjugation. | Confirms the presence of the conjugated quinoline system and provides a spectral fingerprint. |
| NMR Spectroscopy (¹H, ¹³C) | Carbon-hydrogen framework, atom connectivity, and chemical environment. | The most powerful tool for confirming the precise substitution pattern (positions 5 and 8) and overall structure.[11] |
| Mass Spectrometry (MS) | Molecular weight and elemental formula (with high resolution). | Provides definitive confirmation of the molecular formula (C₁₀H₅FN₂). Fragmentation patterns can offer further structural clues.[3][11] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Will definitively confirm the presence of the nitrile group (C≡N stretch, ~2220-2260 cm⁻¹) and show characteristic aromatic C-H and C=C/C=N vibrations.[3] |
References
-
UV Properties and Loading into Liposomes of Quinoline Derivatives - MDPI. (2021, May 7). MDPI. [Link]
-
Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes - PMC. (2013, September 26). National Center for Biotechnology Information. [Link]
-
UV-Vis absorption spectra of C2 (a), C3 (b) and C5 (c) - ResearchGate. (n.d.). ResearchGate. [Link]
-
UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... - ResearchGate. (n.d.). ResearchGate. [Link]
-
What is the right interpretation for solvent effect on UV-VIS spectra of this quinolinone derivative | ResearchGate. (2017, May 28). ResearchGate. [Link]
-
Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv - Journal of Applied Bioanalysis. (n.d.). Journal of Applied Bioanalysis. [Link]
-
Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC - NIH. (2024, July 4). National Center for Biotechnology Information. [Link]
-
Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC. (2023, May 16). National Center for Biotechnology Information. [Link]
-
(PDF) Effects of solvent on the UV-visible absorption spectra of acenaphtho(1,2-b) quinoxaline and acenaphtho(1,2- b)benzo(g)quinoxaline - ResearchGate. (n.d.). ResearchGate. [Link]
-
Spectroscopic Studies on the Binding of Some Fluoroquinolones with DNA. (2013, December 13). International Journal of ChemTech Research. [Link]
-
A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. (2025, November 15). International Journal for Multidisciplinary Research. [Link]
-
Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structure, Dft Calculations, Hirshfeld Surface Analysis, Anti-Tuberculosis Activities and Admet Analysis. (2024, September 26). Preprints.org. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY - IJCRT.org. (n.d.). International Journal of Creative Research Thoughts. [Link]
-
Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment - PMC. (2024, September 16). National Center for Biotechnology Information. [Link]
-
Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles - PMC. (2021, December 27). National Center for Biotechnology Information. [Link]
-
Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob - Slideshare. (n.d.). SlideShare. [Link]
-
Optical Characterization of Ciprofloxacin Photolytic Degradation by UV-Pulsed Laser Radiation - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Using UV-visible spectroscopy to quantitatively estimate the amount of ciprofloxacin in marketed dosage form. (2025, April 15). International Journal of Pharmaceutical Research and Applications. [Link]
-
analysis of UV-visible spectroscopic method vs HPLC me rmining content assay of ciprofloxacin 500 MG tablets. (n.d.). GJRA - Global Journal for Research Analysis. [Link]
-
Photo physical properties of 8-hydroxy quinoline. (n.d.). Shodhganga@INFLIBNET. [Link]
Sources
- 1. ijfmr.com [ijfmr.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optical Characterization of Ciprofloxacin Photolytic Degradation by UV-Pulsed Laser Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
